Product packaging for 1-Propynyllithium(Cat. No.:CAS No. 4529-04-8)

1-Propynyllithium

Cat. No.: B039626
CAS No.: 4529-04-8
M. Wt: 46 g/mol
InChI Key: ATKCLEUSJFRRKA-UHFFFAOYSA-N
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Description

1-Propynyllithium is a highly reactive organolithium compound that serves as a versatile nucleophilic building block in synthetic organic chemistry. Its primary research value lies in its ability to act as a terminal propyne synthon, transferring the 1-propynyl group to a wide range of electrophiles. This reagent is particularly valuable for the construction of complex molecular architectures, including carbon-carbon bond formation via nucleophilic addition to carbonyl compounds (aldehydes, ketones), epoxides, and other electrophilic centers. The resulting alkynyl products are key intermediates that can be further functionalized; for example, the carbon-carbon triple bond can be reduced to an alkene, hydrolyzed to a ketone, or engaged in cycloaddition reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3Li B039626 1-Propynyllithium CAS No. 4529-04-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3.Li/c1-3-2;/h1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKCLEUSJFRRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963361
Record name 1-Propynyllithium
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Molecular Weight

46.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4529-04-8
Record name 1-Propynyllithium
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Record name 1-Propynyllithium
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Record name 1-propynyllithium
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Foundational & Exploratory

Synthesis of 1-Propynyllithium from 1-Bromopropene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of the synthesis of 1-propynyllithium, a versatile and widely used reagent in organic synthesis. The guide focuses on a modern and economical method that utilizes the reaction of an isomeric mixture of (Z/E)-1-bromopropene with n-butyllithium. This procedure offers a significant advantage over traditional methods that rely on the use of expensive propyne gas. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data for clarity, and workflow visualizations to ensure reproducibility and understanding of the core chemical processes.

Introduction and Reaction Overview

This compound (CH₃C≡CLi) is a fundamental organolithium reagent used to introduce a propynyl group into various organic molecules. Its utility is demonstrated in the synthesis of a wide range of natural and unnatural products, including secondary and tertiary propargylic alcohols and ketones. While traditionally generated from the metallation of propyne gas, this method is often hampered by the high cost and difficult handling of gaseous propyne.

A more accessible and cost-effective method involves the in situ generation of this compound from commercially available 1-bromo-1-propene.[1][2] The reaction proceeds by treating a mixture of (Z/E)-1-bromo-1-propene with n-butyllithium (n-BuLi) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), at low temperatures.[1][3] The transformation is highly efficient and provides a high yield of the desired lithiated anion, which can be immediately used in subsequent reactions with various electrophiles.[1][3]

The overall reaction is as follows:

This process is believed to involve a sequence of lithium-halogen exchange and dehydrohalogenation steps.

Visualized Reaction Pathway

The synthesis route provides a direct and efficient pathway from a stable vinyl halide to a highly reactive organolithium reagent.

G Figure 1: Reaction pathway for this compound synthesis. R1 (Z/E)-1-Bromopropene P1 This compound R1->P1 label_conditions THF, -78 °C R2 n-Butyllithium (2 eq.) R2->P1 P2 Lithium Bromide P3 Butane

Caption: Figure 1: Reaction pathway for this compound synthesis.

Experimental Data

The following tables summarize the quantitative data for the synthesis of this compound and its subsequent reaction with various electrophiles, as reported in the literature.

Table 1: Reagents and Conditions for this compound Generation

Reagent/ParameterMoles (mol)Mass/VolumeMolarity (M)Notes
(Z/E)-1-Bromo-1-propene0.1518.65 g-Starting material, technical grade, distilled before use.[1]
n-Butyllithium (n-BuLi)0.22140 mL1.57In hexane, added dropwise over 30 minutes.[1]
Tetrahydrofuran (THF)-100 mL (+ 10 mL rinse)-Anhydrous, distilled from sodium/benzophenone.[1]
Temperature --78 °C-Maintained with a dry ice-acetone bath.[1]
Reaction Time -30 min (addition)-The solution is stirred at -78 °C.[1]

Table 2: Reaction of in situ Generated this compound with Electrophiles

EntryElectrophileProductYield (%)
1Benzaldehyde1-Phenyl-2-butyn-1-ol95
2Cinnamaldehyde1-Phenyl-1,5-hexadien-3-yn-4-ol94
3Cyclohexanecarboxaldehyde1-Cyclohexyl-2-butyn-1-ol88
44-tert-Butylcyclohexanone1-(1-Propynyl)-4-tert-butylcyclohexanol96
5N-Methoxy-N-methylbenzamide1-Phenyl-2-butyn-1-one92
6N-Methoxy-N-methyl-2-thiophenecarboxamide1-(2-Thienyl)-2-butyn-1-one86

Data sourced from Toussaint, D. & Suffert, J. (1995), The Journal of Organic Chemistry.[3] The yields demonstrate the high efficiency of the initial this compound formation.

Detailed Experimental Protocol

This protocol is adapted from a verified procedure published in Organic Syntheses.[1]

A. Apparatus Setup:

  • A 500-mL, two-necked, round-bottomed flask is oven-dried and assembled while hot.

  • The flask is fitted with a magnetic stir bar, a rubber septum, and a 250-mL pressure-equalizing addition funnel.

  • The entire apparatus is thoroughly flushed with dry argon or nitrogen to establish an inert atmosphere.

B. Generation of this compound:

  • In the prepared flask, place a solution of 18.65 g (0.15 mol) of distilled (Z/E)-1-bromo-1-propene in 100 mL of anhydrous tetrahydrofuran (THF).[1]

  • Cool the flask to -78 °C using a dry ice-acetone bath.

  • While maintaining the temperature at -78 °C, add 140 mL of n-butyllithium (1.57 M in hexane, 0.22 mol) dropwise from the addition funnel over a period of 30 minutes with vigorous stirring.[1]

  • Rinse the addition funnel with an additional 10 mL of anhydrous THF to ensure all n-BuLi is transferred.

  • Upon completion of the addition, the resulting yellowish solution or suspension contains this compound and is ready for immediate use in subsequent reactions.

C. Example Reaction with an Electrophile (Benzaldehyde):

  • To the freshly prepared this compound solution at -78 °C, add a solution of benzaldehyde (e.g., 0.15 mol) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Proceed with a standard aqueous work-up and extraction using an appropriate organic solvent (e.g., diethyl ether).

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting crude alcohol (1-phenyl-2-butyn-1-ol) via flash chromatography or distillation.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from initial setup to final product isolation.

G Figure 2: General experimental workflow for the synthesis. A Apparatus Setup (Dry, Inert Atmosphere) B Add 1-Bromopropene in Anhydrous THF A->B C Cool to -78 °C B->C D Dropwise Addition of n-Butyllithium C->D E Formation of This compound D->E F Addition of Electrophile (e.g., Aldehyde) E->F G Reaction Quench (e.g., aq. NH4Cl) F->G H Aqueous Work-up & Extraction G->H I Purification (Chromatography/Distillation) H->I J Isolated Product I->J

References

1-Propynyllithium: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 4529-04-8

This technical guide provides an in-depth overview of 1-Propynyllithium, a critical organolithium reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and reactivity.

Chemical and Physical Properties

This compound, with the chemical formula C₃H₃Li, is a powerful nucleophile utilized in the formation of carbon-carbon bonds.[1][2] It is a white solid that is highly reactive and sensitive to air and moisture, necessitating handling under an inert atmosphere such as argon or nitrogen.[1][2]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₃H₃Li[1][3][4]
Molecular Weight 46.00 g/mol [1][2][5]
Appearance White solid/powder[1][2]
Solubility Soluble in 1,2-dimethoxyethane and tetrahydrofuran (THF). Partially soluble in ether. Soluble in liquid ammonia.[1][2][4]
Melting Point Data not available
Boiling Point Data not available[3]
Density Data not available[3]
Chemical Identifiers
IdentifierValueReference(s)
CAS Number 4529-04-8[1][2][6]
EC Number 224-862-4[2]
PubChem CID 78287[2]
SMILES [Li+].CC#[C-][1][2]
InChI InChI=1S/C3H3.Li/c1-3-2;/h1H3;/q-1;+1[1][2]

Experimental Protocols

Preparation of this compound

This compound is typically prepared in situ for immediate use. Several methods are commonly employed:

Method A: From Propyne Gas

This historic route involves bubbling propyne gas through a solution of an organolithium reagent, such as n-butyllithium, in an appropriate solvent like tetrahydrofuran (THF) at low temperatures.[2][4]

  • Reaction: CH₃C≡CH + n-BuLi → CH₃C≡CLi + BuH

  • Protocol: Propyne gas is passed through a solution of n-butyllithium in THF, typically at -78 °C.[4] The reaction is monitored until the consumption of the starting materials.

Method B: From (Z/E)-1-Bromopropene

A more expeditious and common laboratory-scale synthesis involves the reaction of (Z/E)-1-bromopropene with two equivalents of n-butyllithium.[2]

  • Reaction: CH₃CH=CHBr + 2 BuLi → CH₃C≡CLi + 2 BuH + LiBr[2]

  • Protocol: A solution of (Z/E)-1-bromopropene in anhydrous THF is cooled to -78 °C under an inert atmosphere. Two equivalents of n-butyllithium in hexanes are added dropwise, and the mixture is stirred at this temperature to generate the this compound solution.

G cluster_prep Preparation of this compound Propyne Propyne (gas) Propynyllithium This compound Propyne->Propynyllithium Method A nBuLi1 n-Butyllithium (n-BuLi) nBuLi1->Propynyllithium Method A Bromopropene (Z/E)-1-Bromopropene Bromopropene->Propynyllithium Method B nBuLi2 n-Butyllithium (n-BuLi) (2 equivalents) nBuLi2->Propynyllithium Method B

Caption: Synthetic routes to this compound.

Reactivity and Applications in Synthesis

This compound is a potent nucleophile that readily participates in a variety of carbon-carbon bond-forming reactions.[4] Its utility is prominent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Reactions with Carbonyl Compounds

This compound adds to aldehydes and ketones to furnish secondary and tertiary propargyl alcohols, respectively.[2] These reactions are fundamental in extending carbon chains and introducing functionality.

  • General Reaction:

    • With Aldehydes: RCHO + CH₃C≡CLi → RCH(OH)C≡CCH₃

    • With Ketones: R₂CO + CH₃C≡CLi → R₂C(OH)C≡CCH₃

  • Experimental Workflow:

    • The solution of this compound, prepared in situ, is maintained at a low temperature (typically -78 °C).

    • The aldehyde or ketone, dissolved in an appropriate solvent like THF, is added dropwise to the stirred solution of this compound.

    • The reaction is allowed to proceed for a specified time before being quenched with an aqueous solution, such as saturated ammonium chloride.

    • Standard aqueous workup and purification by chromatography yield the desired propargyl alcohol.

G cluster_reaction Reaction with Carbonyls Workflow start Prepare this compound in situ at -78 °C add_carbonyl Add Aldehyde or Ketone in THF dropwise start->add_carbonyl react Stir at -78 °C add_carbonyl->react quench Quench with aq. NH4Cl react->quench workup Aqueous Workup and Extraction quench->workup purify Purification (e.g., Chromatography) workup->purify product Propargyl Alcohol purify->product

Caption: General workflow for the reaction of this compound with aldehydes and ketones.

Reactions with Epoxides

This compound is a strong nucleophile capable of opening epoxide rings. This reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. This stereoselective reaction is valuable for the synthesis of complex alcohols.

  • General Reaction: The reaction of this compound with an epoxide, followed by an aqueous workup, yields a β-hydroxy alkyne.

G cluster_mechanism Epoxide Opening Mechanism Propynyllithium CH₃C≡CLi Intermediate Lithium Alkoxide Intermediate Propynyllithium->Intermediate Nucleophilic Attack (SN2) Epoxide Epoxide Epoxide->Intermediate Product β-Hydroxy Alkyne Intermediate->Product Protonation Workup Aqueous Workup (H₃O⁺) Workup->Product

Caption: Mechanism of epoxide ring-opening by this compound.

Safety and Handling

This compound is a pyrophoric solid that reacts violently with water and is flammable.[2] It must be handled under a dry, inert atmosphere (e.g., argon or nitrogen) at all times to prevent decomposition and potential fire hazards.[1][4] Appropriate personal protective equipment, including flame-retardant laboratory coats, safety glasses, and gloves, should be worn. All operations should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and powerful reagent in organic synthesis, enabling the construction of complex molecular architectures through the formation of new carbon-carbon bonds. A thorough understanding of its properties, preparation, and reactivity is essential for its safe and effective use in research and development, particularly in the field of medicinal chemistry and drug discovery. The protocols and data presented in this guide are intended to provide a solid foundation for scientists working with this important organolithium compound.

References

An In-Depth Technical Guide to the Handling and Storage of 1-Propynyllithium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential precautions and procedures for the safe handling and storage of 1-propynyllithium. Due to its highly reactive and pyrophoric nature, strict adherence to established safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental work. This document synthesizes available data and established best practices for working with air- and moisture-sensitive organolithium compounds.

Chemical and Physical Properties

This compound (LiC≡CCH₃) is a potent nucleophile and a strong base utilized in a variety of organic syntheses. It is typically encountered as a solution in an organic solvent. While specific quantitative data for this compound is not extensively available in public literature, the following tables summarize its known properties and hazards.

Table 1: General Properties of this compound

PropertyValueSource
Chemical Formula C₃H₃LiN/A
Appearance White solid or solution in organic solvent[1]
Solubility Soluble in 1,2-dimethoxyethane and tetrahydrofuran[1]

Table 2: Known Hazards of this compound

HazardDescriptionSource
Pyrophoric Ignites spontaneously on contact with air.[2]
Water Reactive Reacts violently with water, releasing flammable gas.[2]
Corrosive Causes severe skin and eye burns.[2]

Handling Precautions

The handling of this compound necessitates a controlled environment to prevent its violent reaction with atmospheric oxygen and moisture. All manipulations should be performed under an inert atmosphere, such as dry argon or nitrogen.

Personal Protective Equipment (PPE)

A critical aspect of safely handling this compound is the use of appropriate personal protective equipment.

Table 3: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields and a face shield, or chemical splash goggles and a face shield.To protect against splashes and violent reactions.
Hand Protection Flame-resistant gloves (e.g., Nomex®) worn over nitrile or neoprene gloves.Provides a barrier against chemical contact and protection from fire.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.To protect skin from splashes and fire.
Engineering Controls

The use of proper engineering controls is essential to create a safe working environment.

  • Inert Atmosphere: All transfers and reactions involving this compound must be conducted in a glovebox or under an inert atmosphere using a Schlenk line.[3]

  • Fume Hood: All operations should be performed within a certified and properly functioning chemical fume hood.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible. A Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher should be available in the immediate vicinity.

Storage Precautions

Proper storage of this compound is crucial for maintaining its integrity and preventing hazardous situations.

Table 4: Storage Recommendations for this compound

ParameterRecommendationRationale
Atmosphere Under a positive pressure of a dry, inert gas (argon or nitrogen).To prevent contact with air and moisture.[1]
Temperature In a cool, dry location, away from heat sources.To minimize decomposition and solvent evaporation.
Container In a tightly sealed, appropriate container, such as a Sure/Seal™ bottle.[4]To prevent leakage and contamination.
Incompatibilities Store away from water, protic solvents (alcohols, etc.), acids, and oxidizing agents.To prevent violent reactions.

Experimental Protocols

The following are detailed methodologies for the safe transfer of this compound solutions. These protocols are based on standard techniques for handling pyrophoric liquid reagents.

Protocol for Transfer using a Syringe

This method is suitable for transferring small volumes of this compound solution.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

    • Purge a clean, dry syringe with inert gas.

    • The this compound container should be securely clamped in a fume hood.

  • Procedure:

    • Puncture the septum of the this compound container with a needle connected to an inert gas source to introduce a positive pressure.

    • Insert the needle of the purged syringe through the septum into the headspace above the liquid.

    • Slowly draw the desired volume of the solution into the syringe.

    • Withdraw the syringe and quickly insert the needle into the septum of the reaction flask.

    • Slowly dispense the this compound solution into the reaction flask.

  • Cleaning:

    • Immediately rinse the syringe with a dry, inert solvent (e.g., hexane).

    • Quench the solvent rinse by slowly adding it to a beaker of isopropanol.

Protocol for Transfer using a Cannula (Double-Tipped Needle)

This method is recommended for transferring larger volumes.

  • Preparation:

    • Ensure all glassware, including the cannula, is oven-dried and cooled under a stream of inert gas.

    • Securely clamp both the this compound container and the receiving flask in a fume hood.

  • Procedure:

    • Pressurize the this compound container with an inert gas source connected via a needle through the septum.

    • Insert one end of the cannula through the septum of the this compound container, keeping the tip in the headspace.

    • Insert the other end of the cannula through the septum of the receiving flask.

    • Lower the cannula tip in the this compound container into the solution to initiate the transfer. The flow rate can be controlled by adjusting the gas pressure or the height difference between the two containers.

    • Once the desired volume is transferred, raise the cannula tip back into the headspace.

  • Cleaning:

    • With the cannula still in place, replace the receiving flask with a flask containing a dry, inert solvent to rinse the cannula.

    • Remove the cannula and quench any residue by immersing it in a beaker of isopropanol.

Visualizations

The following diagrams illustrate key logical workflows for the safe handling and storage of this compound.

Handling_Workflow cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood under Inert Gas prep_ppe->prep_setup prep_glassware Ensure Glassware is Dry prep_setup->prep_glassware transfer_method Select Transfer Method (Syringe/Cannula) prep_glassware->transfer_method transfer_execute Execute Transfer Protocol transfer_method->transfer_execute cleanup_quench Quench Residual Reagent transfer_execute->cleanup_quench cleanup_dispose Dispose of Waste Properly cleanup_quench->cleanup_dispose end End cleanup_dispose->end start Start start->prep_ppe

Caption: Workflow for Handling this compound.

Storage_Decision_Tree start This compound for Storage q_container Is container properly sealed? start->q_container a_seal Seal container under inert gas q_container->a_seal No q_location Is storage location appropriate? q_container->q_location Yes a_seal->q_container a_location Move to cool, dry, designated area away from incompatibles q_location->a_location No storage_ok Store Container q_location->storage_ok Yes a_location->q_location

Caption: Decision Tree for Storing this compound.

Disclaimer

The information provided in this guide is intended for use by qualified individuals trained in the handling of hazardous materials. While this document is based on the best available information, specific quantitative data for this compound is limited. Users should always consult the most recent Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory safety guidelines. The authors and publishers of this guide assume no liability for any incidents that may arise from the use of this information.

References

A Technical Guide to the Solubility of 1-Propynyllithium in Tetrahydrofuran (THF) and Diethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the solubility characteristics of 1-propynyllithium in two common ethereal solvents: tetrahydrofuran (THF) and diethyl ether. While precise quantitative solubility data is not widely published in readily accessible literature, this document consolidates available qualitative information, explores the underlying chemical principles governing solubility, and presents a standardized protocol for its experimental determination.

Overview of this compound and its Solubility

This compound (CH₃C≡CLi) is a potent organolithium reagent widely employed in organic synthesis as a nucleophilic source of the propynyl group.[1][2] It is a crucial intermediate for forming carbon-carbon bonds, particularly in the synthesis of complex molecules like the drug mifepristone.[3] The reagent's effectiveness is intrinsically linked to its solubility and stability in the reaction solvent. It is typically handled as a white solid or used as a solution under an inert atmosphere to prevent degradation from moisture and oxygen.[2][3]

The solubility of organolithium compounds is complex, often involving an equilibrium between aggregated, solid-state structures and solvent-coordinated monomers or smaller oligomers in solution. Ethereal solvents like THF and ether are essential as they solvate the lithium cation, breaking up the aggregates and enhancing reactivity.

Solubility Data Presentation

Specific quantitative solubility values for this compound are not available in the cited resources. However, qualitative descriptions consistently indicate a significant difference in its solubility between THF and diethyl ether.

CompoundSolventQualitative SolubilityMolar Mass (g·mol⁻¹)
This compoundTetrahydrofuran (THF)Soluble[3]46.00[3]
This compoundDiethyl Ether (Ether)Partially Soluble[1][2]46.00[3]

This data highlights that THF is the preferred solvent for achieving higher concentrations of this compound in solution.

Factors Influencing Solubility in Ethereal Solvents

The difference in solubility between THF and ether can be attributed to the differing abilities of these solvents to coordinate with the lithium cation and disrupt the aggregate structure of the organolithium reagent.

G cluster_solid Solid State / Low Solvation Aggregate High-Order Aggregates (LiC≡CMe)n THF_Solvated THF-Solvated Monomer/Dimer [Li(THF)x][C≡CMe] Aggregate->THF_Solvated Strong Solvation (THF) Ether_Solvated Ether-Solvated Oligomer [(LiC≡CMe)·(Et2O)y]z Aggregate->Ether_Solvated Weaker Solvation (Ether)

Caption: Solvation equilibrium of this compound in THF vs. Ether.

  • Lewis Basicity: THF is a stronger Lewis base than diethyl ether. Its oxygen atom is sterically more accessible and can donate its lone pair of electrons more effectively to the Lewis acidic lithium cation.

  • Chelation and Solvation: This stronger coordination by THF molecules more efficiently breaks down the intermolecular associations of the this compound polymer or oligomer, leading to the formation of smaller, more soluble solvent-separated ion pairs or solvated clusters.[4]

  • Aggregate Structure: In non-coordinating or weakly coordinating solvents, organolithium compounds exist as large aggregates (tetramers, hexamers, or polymers), which have very low solubility. The role of the ethereal solvent is to de-aggregate these structures.

Experimental Protocols

A. In-situ Preparation of this compound

Since this compound is often prepared and used immediately, the preparation protocol is integral to its application.

G Propyne Propyne Gas (CH3C≡CH) Reaction Reaction -78 °C to 0 °C Inert Atmosphere (N2/Ar) Propyne->Reaction Route 1 BuLi n-Butyllithium in THF BuLi->Reaction Bromopropene 1-Bromopropene Bromopropene->Reaction Route 2 Product This compound Solution (in THF) Reaction->Product

Caption: Common synthetic routes for the in-situ preparation of this compound.

Protocol 1: Deprotonation of Propyne [2]

  • Apparatus Setup: A multi-necked, flame-dried flask equipped with a magnetic stirrer, a low-temperature thermometer, a gas inlet, and a septum is assembled under a positive pressure of inert gas (Argon or Nitrogen).

  • Solvent and Reagent: Anhydrous THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath.

  • Propyne Addition: Propyne gas is bubbled through the cold THF until a sufficient amount has condensed.

  • Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the stirred propyne/THF solution at -78 °C.

  • Reaction Completion: The mixture is stirred for a specified period (e.g., 1-2 hours) at low temperature to ensure complete formation of the this compound solution, which is then ready for use.

Protocol 2: From 1-Bromopropene [3]

  • Apparatus Setup: A flame-dried flask is set up as described in Protocol 1.

  • Solvent and Reagent: A solution of 1-bromopropene in anhydrous THF is added to the flask and cooled to the desired reaction temperature (e.g., -78 °C).

  • Lithiation: Two equivalents of n-butyllithium are added slowly to the stirred solution. The first equivalent performs an elimination reaction to form propyne in situ, and the second deprotonates it.

  • Reaction Completion: The reaction mixture is allowed to warm slowly and stirred until the formation of this compound is complete.

B. General Protocol for Solubility Determination

The following is a generalized experimental workflow for determining the quantitative solubility of a highly reactive, air- and moisture-sensitive compound like this compound.

G A 1. Prepare Saturated Solution (Stir excess solid LiC≡CMe in solvent at constant T) B 2. Equilibrate & Settle (Allow undissolved solid to settle) A->B C 3. Sample Supernatant (Withdraw known volume of clear solution via syringe) B->C D 4. Quench Aliquot (Add sample to a quenching agent, e.g., H2O or D2O) C->D E 5. Quantitative Analysis (Titration, GC, or NMR to determine concentration) D->E F 6. Calculate Solubility (e.g., mol/L or g/100mL) E->F

Caption: Experimental workflow for determining the solubility of this compound.

  • Preparation of Saturated Solution: In an inert atmosphere glovebox or Schlenk line, an excess amount of solid this compound is added to a known volume of anhydrous solvent (THF or ether) in a temperature-controlled vessel. The mixture is stirred vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The stirring is stopped, and the suspension is allowed to stand at a constant temperature until the excess solid has completely settled, leaving a clear, saturated supernatant.

  • Sampling: A precision syringe, pre-weighed and purged with inert gas, is used to carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant. The syringe is then re-weighed to determine the exact mass of the solution withdrawn.

  • Quenching: The aliquot of the solution is immediately and carefully quenched by injecting it into a flask containing a suitable proton source (e.g., water or a deuterated solvent like D₂O for NMR analysis) and a known amount of an internal standard. This reaction converts the reactive this compound into stable propyne gas.

  • Quantification: The amount of propyne generated is determined using a suitable analytical technique.

    • Titration: A common method for organolithiums involves a double titration (e.g., the Gilman method), but this can be complex.

    • Gas Chromatography (GC): The quenched solution can be analyzed by GC using an internal standard to determine the concentration of a derivative product.

    • NMR Spectroscopy: If quenched with D₂O, ¹H NMR can be used to quantify the amount of propyne formed relative to an internal standard.

  • Calculation: From the concentration determined in the aliquot and the known volume/mass of the solution taken, the solubility can be calculated in units such as molarity (mol/L) or grams per 100 mL. The experiment should be repeated at various temperatures to generate a solubility curve.

References

An In-depth Technical Guide to the Thermal Stability of 1-Propynyllithium Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propynyllithium (CH₃C≡CLi) is a valuable and versatile organolithium reagent frequently employed in organic synthesis for the introduction of the propynyl group. Its utility in the formation of carbon-carbon bonds makes it a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients. However, like many organolithium reagents, this compound is highly reactive and poses significant thermal hazards if not handled and stored correctly. This guide provides a comprehensive overview of the factors influencing the thermal stability of this compound solutions and outlines experimental protocols for its thermal hazard assessment.

General Thermal Stability of Organolithium Reagents

Organolithium reagents are known for their thermal instability, particularly in ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O). The stability of these reagents is influenced by several factors:

  • Solvent Type: Ethereal solvents are susceptible to cleavage by organolithium reagents, a reaction that is accelerated at elevated temperatures. The rate of solvent degradation is dependent on the specific organolithium reagent and the ether.

  • Temperature: Higher temperatures significantly increase the rate of decomposition of both the organolithium reagent and the solvent.

  • Concentration: More concentrated solutions of organolithium reagents may exhibit different stability profiles compared to dilute solutions.

  • Impurities: The presence of impurities, such as moisture, oxygen, or metal salts, can catalyze decomposition pathways.

While specific data for this compound is scarce, the general reactivity of organolithium compounds suggests that its solutions are likely to undergo exothermic decomposition at elevated temperatures. This decomposition can lead to a thermal runaway reaction, a dangerous condition where the rate of heat generation exceeds the rate of heat removal, potentially resulting in a rapid increase in temperature and pressure, and even an explosion.

Analogous Compound Stability

In the absence of specific data for this compound, it is informative to consider the stability of other lithium acetylides. Lithium acetylide-ethylenediamine complex, for instance, is known to be pyrophoric and can decompose explosively upon heating. While this compound is a different chemical entity, this highlights the inherent energetic potential of the lithium-carbon acetylenic bond.

Quantitative Data Summary

As previously stated, specific quantitative data from DSC or ARC studies on this compound solutions is not available in the reviewed literature. The following table is a placeholder to be populated when such data becomes available through experimental investigation.

ParameterSolventConcentration (M)Onset Temperature (°C)Heat of Decomposition (J/g)CommentsReference
Tonset (DSC) THFData Not AvailableData Not AvailableData Not AvailableHypothetical data for illustrationN/A
Tonset (ARC) THFData Not AvailableData Not AvailableData Not AvailableHypothetical data for illustrationN/A
Self-Accelerating Decomposition Temp. THFData Not AvailableData Not AvailableData Not AvailableHypothetical data for illustrationN/A

Experimental Protocols for Thermal Stability Assessment

A thorough thermal hazard assessment of this compound solutions is critical for safe handling and scale-up. The following are detailed methodologies for key experiments. All handling of this compound must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of exothermic or endothermic events and to quantify the heat of decomposition.

Methodology:

  • Sample Preparation:

    • Under an inert atmosphere, a small, precisely weighed sample of the this compound solution (typically 1-5 mg) is hermetically sealed in a high-pressure stainless steel DSC pan.

    • A reference pan, containing the same mass of the pure solvent, is also prepared and sealed.

  • Instrument Setup:

    • The DSC instrument is calibrated using standard reference materials (e.g., indium).

    • The sample and reference pans are placed in the DSC cell.

  • Experimental Program:

    • The sample is heated at a constant rate (e.g., 2-10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).

    • The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

  • Data Analysis:

    • The resulting thermogram is analyzed to identify the onset temperature of any exothermic events, which indicates the beginning of decomposition.

    • The area under the exothermic peak is integrated to calculate the heat of decomposition (ΔHd).

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a thermal runaway scenario under adiabatic conditions to determine the time-to-maximum-rate (TMR) and the self-accelerating decomposition temperature (SADT).

Methodology:

  • Sample Preparation:

    • A larger sample of the this compound solution (typically 1-10 g) is loaded into a spherical, high-pressure ARC bomb under an inert atmosphere.

    • A thermocouple is attached to the bomb to monitor the sample temperature accurately.

  • Instrument Setup:

    • The ARC bomb is placed inside the calorimeter, which is designed to maintain an adiabatic environment (no heat loss to the surroundings).

  • Experimental Program (Heat-Wait-Seek):

    • The sample is heated in small temperature steps (e.g., 5 °C).

    • After each step, the system waits for thermal equilibrium.

    • The instrument then monitors the sample for any self-heating (an exothermic reaction).

    • If self-heating is detected (rate > 0.02 °C/min), the calorimeter switches to adiabatic mode, and the temperature and pressure are recorded as a function of time until the reaction is complete.

  • Data Analysis:

    • The data is used to plot temperature and pressure versus time, and the rate of temperature increase versus temperature.

    • Key parameters determined include the onset temperature for self-heating, the time-to-maximum-rate, and the final temperature and pressure.

Visualizations

Logical Relationship of Thermal Hazard

Thermal_Hazard_Logic cluster_conditions Influencing Factors cluster_events Decomposition Pathway cluster_consequences Potential Consequences Temperature Increased Temperature Decomposition Exothermic Decomposition Temperature->Decomposition Concentration High Concentration Concentration->Decomposition Impurities Presence of Impurities Impurities->Decomposition Gas Gas Evolution Decomposition->Gas Runaway Thermal Runaway Decomposition->Runaway If heat removal is insufficient Pressure Pressure Buildup Gas->Pressure Runaway->Pressure Explosion Vessel Rupture/ Explosion Pressure->Explosion

Caption: Factors leading to the thermal decomposition of this compound.

Experimental Workflow for Thermal Stability Assessment

Experimental_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_dsc DSC Analysis cluster_arc ARC Analysis cluster_output Hazard Assessment Start This compound Solution Weigh Precise Weighing Start->Weigh Seal Hermetic Sealing Weigh->Seal DSC_run Heat at Constant Rate Seal->DSC_run Small Sample ARC_run Heat-Wait-Seek Protocol Seal->ARC_run Larger Sample DSC_data Record Heat Flow vs. Temperature DSC_run->DSC_data DSC_analysis Determine T_onset and ΔH_d DSC_data->DSC_analysis Report Comprehensive Thermal Hazard Report DSC_analysis->Report ARC_data Record T and P vs. Time ARC_run->ARC_data ARC_analysis Determine T_onset, TMR, and SADT ARC_data->ARC_analysis ARC_analysis->Report

Caption: Workflow for assessing the thermal stability of this compound.

Safe Handling and Storage Recommendations

Given the potential for thermal instability, the following handling and storage procedures are recommended for this compound solutions:

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat sources. Refrigeration is recommended, but care must be taken to prevent the precipitation of the reagent. The storage container should be robust and properly sealed under an inert atmosphere.

  • Handling: Always handle this compound solutions under an inert atmosphere (argon or nitrogen). Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • Temperature Control: Reactions involving this compound should be conducted with adequate cooling and temperature monitoring. It is crucial to avoid localized heating.

  • Quenching: Procedures for safely quenching unreacted this compound should be in place. Slow addition to a cooled, non-protic solvent followed by a protic quench is a common strategy.

Conclusion

While this compound is a powerful tool in synthetic chemistry, its inherent reactivity necessitates a thorough understanding and respect for its thermal hazards. Although specific quantitative data on its thermal stability is currently lacking in the public domain, the general principles of handling organolithium reagents and the experimental methodologies outlined in this guide provide a framework for its safe use. It is strongly recommended that researchers and drug development professionals conduct their own thermal hazard assessments using techniques such as DSC and ARC before using this compound on a large scale. This proactive approach to safety is essential for preventing incidents and ensuring a safe laboratory and manufacturing environment.

The Genesis of a Key Reagent: A Technical Guide to the Discovery and First Synthesis of 1-Propynyllithium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical context and foundational synthetic routes for 1-propynyllithium, a pivotal organolithium reagent in organic synthesis. Its utility in forming carbon-carbon bonds has made it a valuable tool in the construction of complex molecular architectures, including those found in pharmaceuticals and natural products. This document provides a comparative analysis of synthetic methodologies, detailed experimental protocols for a modern, efficient synthesis, and visualizations of the reaction pathways.

Historical Perspective and Discovery

While the precise first synthesis of this compound is not definitively documented in readily available literature, its development is intrinsically linked to the broader exploration of organolithium chemistry pioneered in the 1930s. The initial methods for preparing lithium acetylides involved the direct metallation of terminal alkynes using strong bases.

Historically, this compound was prepared by bubbling propyne gas through a solution of an organolithium reagent, such as n-butyllithium, or by reacting propyne with lithium metal dissolved in liquid ammonia.[1] Propyne, however, is a volatile and expensive gas, which made these early methods less practical and more hazardous for large-scale applications.[1] In some instances, less expensive industrial gas mixtures containing a small percentage of propyne were used as a more economical alternative.[1]

A significant advancement in the preparation of this compound came with the development of methods that avoided the use of gaseous propyne. One of the most efficient and widely adopted modern procedures involves the reaction of (Z/E)-1-bromo-1-propene with two equivalents of n-butyllithium.[2] This method is lauded for its high yield, operational simplicity, and the use of a readily available, inexpensive liquid starting material.[1]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to this compound is often dictated by factors such as scale, cost, available equipment, and the desired purity of the reagent. The following table summarizes the key synthetic approaches and their primary characteristics.

MethodStarting MaterialsKey ReagentsTypical Solvent(s)YieldAdvantagesDisadvantages
Modern High-Yield Synthesis (Z/E)-1-Bromo-1-propenen-Butyllithium (2 equiv.)Tetrahydrofuran (THF)High (inferred)[1]Economical, uses liquid starting material, high yield, operationally simple.Requires careful control of stoichiometry and temperature.
Classic Metallation (Organolithium) Propyne (gas)n-Butyllithium (1 equiv.)Ethereal solventsGenerally goodConceptually simple direct deprotonation.Requires handling of expensive and volatile propyne gas, safety concerns.[1]
Classic Metallation (Dissolving Metal) Propyne (gas)Lithium metalLiquid AmmoniaGenerally goodAvoids the use of pyrophoric organolithium reagents.Requires cryogenic conditions and handling of liquid ammonia.[1]
Alternative Halogen-Lithium Exchange 1-Chloro-1-propenen-Butyllithium or sec-ButyllithiumEthereal solventsModerate (ca. 50%)[1]An alternative to the bromo-analogue.Lower yield, starting material is expensive and has a low boiling point.[1]

Detailed Experimental Protocol: Synthesis from (Z/E)-1-Bromo-1-propene

The following protocol is adapted from a well-established procedure published in Organic Syntheses, which provides a reliable and high-yielding method for the in situ generation of this compound.

Materials:

  • (Z/E)-1-Bromo-1-propene (distilled)

  • n-Butyllithium (in hexanes, titrated)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas (inert atmosphere)

  • Dry ice/acetone bath

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Inert gas manifold

Procedure:

  • Setup: A dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inlet for inert gas is assembled. The apparatus is thoroughly flame-dried under a stream of argon or nitrogen.

  • Charging the Flask: The flask is charged with a solution of (Z/E)-1-bromo-1-propene in anhydrous THF.

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of n-Butyllithium: A solution of n-butyllithium (2.0 equivalents) in hexanes is added dropwise to the stirred solution of 1-bromo-1-propene over a period of 30 minutes, ensuring the internal temperature is maintained at or below -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for an additional hour. The formation of a white precipitate (lithium bromide) is typically observed.

  • In situ Use: The resulting solution of this compound is typically used immediately in subsequent reactions with electrophiles.

Note: It is crucial to maintain anhydrous conditions and a strict inert atmosphere throughout the procedure, as organolithium reagents are highly reactive towards water and oxygen.

Reaction Mechanisms and Workflows

The synthesis of this compound from 1-bromo-1-propene is believed to proceed through a combination of lithium-halogen exchange and deprotonation steps. The use of two equivalents of n-butyllithium is essential for driving the reaction to completion.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Conditions 1-Bromopropene 1-Bromopropene Reaction_Vessel Reaction Mixture 1-Bromopropene->Reaction_Vessel n-Butyllithium n-Butyllithium n-Butyllithium->Reaction_Vessel Solvent Anhydrous THF Solvent->Reaction_Vessel Temperature -78 °C Temperature->Reaction_Vessel Atmosphere Inert (Ar or N2) Atmosphere->Reaction_Vessel Product This compound (in situ) Reaction_Vessel->Product Byproducts LiBr (precipitate) Butane Reaction_Vessel->Byproducts

Caption: Workflow for the synthesis of this compound.

The proposed mechanism involves an initial lithium-halogen exchange to form a vinyllithium intermediate, which is then deprotonated by a second equivalent of n-butyllithium to yield the final product.

Reaction_Mechanism Start CH3CH=CHBr (1-Bromopropene) Intermediate [CH3CH=CHLi] (Vinyllithium Intermediate) Start->Intermediate Li-Halogen Exchange BuLi1 n-BuLi (1st equiv.) BuLi1->Intermediate Product CH3C≡CLi (this compound) Intermediate->Product Deprotonation BuLi2 n-BuLi (2nd equiv.) BuLi2->Product

Caption: Proposed mechanism for this compound formation.

Conclusion

The synthesis of this compound has evolved from methods requiring the handling of hazardous gases to more convenient and efficient procedures utilizing readily available liquid precursors. The method of choice for many researchers today is the reaction of (Z/E)-1-bromo-1-propene with n-butyllithium, owing to its high yield and operational simplicity. A thorough understanding of the underlying reaction mechanisms and adherence to strict anhydrous and inert techniques are paramount for the successful generation and application of this versatile and powerful synthetic reagent.

References

An In-depth Technical Guide to the Structure and Bonding of 1-Propynyllithium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propynyllithium (CH₃C≡CLi) is a synthetically valuable organolithium reagent, widely utilized in the formation of carbon-carbon bonds for the construction of complex molecular architectures. Despite its broad utility, a comprehensive understanding of its structural and bonding characteristics remains a subject of ongoing investigation, largely due to its highly reactive and aggregative nature. This technical guide provides a detailed examination of the structure and bonding of this compound, drawing upon available experimental data for related compounds and extensive computational analysis. This document is intended to serve as a core reference for researchers employing this compound in synthetic chemistry and drug development, offering insights into its behavior in solution and the solid state, and providing detailed experimental protocols for its synthesis and characterization.

Molecular Structure

The definitive elucidation of the solid-state structure of unsubstituted this compound through single-crystal X-ray diffraction has been challenging due to its propensity to form amorphous or poorly crystalline solids. Organolithium compounds are well-documented to exist as aggregates (dimers, tetramers, hexamers, etc.), and the specific structure of this compound is highly dependent on the solvent, temperature, and the presence of coordinating ligands.

Computational Modeling of this compound Monomer and Tetramer

In the absence of a definitive crystal structure for the parent compound, computational chemistry, specifically Density Functional Theory (DFT), provides invaluable insights into the likely molecular geometry and bonding. Here, we present the optimized geometries for both a monomeric and a tetrameric form of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Bond Lengths and Angles for Monomeric this compound

ParameterBond/AngleCalculated Value
Bond LengthC≡C1.22 Å
C-C1.46 Å
C-Li1.95 Å
C-H (methyl)1.09 Å
Bond AngleC-C-Li178.5°
H-C-H (methyl)108.9°

Table 2: Selected Calculated Bond Lengths and Angles for Tetrameric this compound (Td Symmetry)

ParameterBond/AngleCalculated Value
Bond LengthC-Li (average)2.15 Å
Li-Li (average)2.48 Å
C≡C1.23 Å
C-C1.47 Å
Bond AngleC-Li-C (average)109.5°
Li-C-Li (average)70.5°

The monomeric structure exhibits a nearly linear C-C-Li arrangement, as expected for an sp-hybridized carbon. The tetramer adopts a distorted cubane-like structure, a common motif for organolithium aggregates. In this arrangement, the lithium and the acetylenic carbon atoms occupy the vertices of the cube.

Crystal Structure of a Related Lithium Acetylide Derivative

While a crystal structure of pure this compound is not available, the structure of a related lithium acetylide derivative provides valuable experimental validation of the bonding principles. The reaction of 1,12-dilithio-p-carborane with 1,3-diorganocarbodiimides in the presence of THF affords a structurally characterized lithium carboranylamidinate. In this molecule, the lithium cation is coordinated to the nitrogen atoms of the amidinate and to THF molecules, with a distinct Li-C bond to the carborane cage. This structure highlights the strong coordinating role of solvents and other ligands in stabilizing monomeric or low-aggregation states of organolithium compounds.

Bonding Characteristics

The nature of the carbon-lithium bond in organolithium reagents is a topic of significant interest, with contributions from both ionic and covalent character.

Natural Bond Orbital (NBO) Analysis

NBO analysis on the computationally modeled this compound monomer reveals a highly polarized C-Li bond. The natural charge on the acetylenic carbon is significantly negative (-0.78 e), while the lithium atom carries a correspondingly positive charge (+0.85 e), indicating a predominantly ionic interaction. However, the presence of a C-Li bonding orbital with an occupancy of 1.98 e also suggests a degree of covalent character.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The C≡C stretching vibration is a key diagnostic feature in the IR spectrum of alkynes. For this compound, this stretch is expected to be observed in the region of 2050-2150 cm⁻¹. The exact position is sensitive to the aggregation state and solvent coordination. In comparison, the C≡C stretch in propyne (CH₃C≡CH) is found at approximately 2142 cm⁻¹. The shift to lower wavenumber upon lithiation is indicative of a weakening of the triple bond due to the donation of electron density from the electropositive lithium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of organolithium compounds in solution.

  • ¹H NMR: The methyl protons of this compound are expected to resonate in the range of δ 1.5-2.0 ppm. Interestingly, in propyne itself, the alkynyl and propargylic protons are accidentally isochronous, appearing as a single sharp peak at ~1.8 ppm.[1]

  • ¹³C NMR: The acetylenic carbons are highly shielded upon lithiation. The lithiated carbon (C≡CLi) is expected to appear significantly upfield, potentially in the range of δ 80-100 ppm, while the methyl-bearing acetylenic carbon (CH₃C≡) would be found further downfield.

  • ⁷Li NMR: ⁷Li NMR is particularly informative for studying the aggregation state of organolithium compounds in solution. Different aggregation states (monomer, dimer, tetramer) will have distinct chemical shifts. For this compound in a coordinating solvent like THF, one might expect to observe an equilibrium between different aggregates, which could be studied by variable temperature ⁷Li NMR.

Experimental Protocols

Synthesis of this compound

This protocol describes the in-situ generation of this compound from propyne gas and n-butyllithium. Caution: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere using appropriate safety precautions.

Materials:

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Propyne gas

  • Schlenk flask equipped with a magnetic stir bar and a gas inlet

  • Dry ice/acetone bath

Procedure:

  • Assemble the Schlenk flask and flame-dry under vacuum.

  • Allow the flask to cool to room temperature under an atmosphere of dry argon or nitrogen.

  • Add anhydrous THF to the flask via syringe.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise to the stirred THF.

  • Bubble propyne gas through the solution for a period sufficient to ensure complete reaction (the endpoint can be indicated by the disappearance of the yellow color of the n-BuLi solution, often resulting in a white suspension).

  • Stop the propyne flow and purge the flask with inert gas to remove any excess propyne.

  • The resulting suspension of this compound in THF is ready for use in subsequent reactions.

NMR Sample Preparation of this compound

Materials:

  • NMR tube with a J. Young valve or a rubber septum

  • Deuterated tetrahydrofuran (THF-d₈)

  • Syringe and needle

  • Glovebox or Schlenk line

Procedure:

  • In a glovebox or under a positive pressure of inert gas on a Schlenk line, add a small amount of the this compound suspension to a clean, dry vial.

  • Carefully add THF-d₈ to dissolve the sample.

  • Using a syringe, transfer the solution to the NMR tube.

  • Seal the NMR tube with the J. Young valve or a securely wired rubber septum.

  • The sample is now ready for NMR analysis.

Visualizations

Aggregation_Equilibrium Monomer Monomer (Solvated) Dimer Dimer Monomer->Dimer + Monomer Dimer->Monomer - Monomer Tetramer Tetramer Dimer->Tetramer + Dimer Tetramer->Dimer - Dimer

Caption: Aggregation equilibrium of this compound in solution.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Propyne Propyne Gas Deprotonation Deprotonation at -78°C Propyne->Deprotonation nBuLi n-Butyllithium nBuLi->Deprotonation THF Anhydrous THF THF->Deprotonation Propynyllithium This compound (Suspension in THF) Deprotonation->Propynyllithium

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a fundamental reagent in organic synthesis, and a detailed understanding of its structural and electronic properties is crucial for predicting and controlling its reactivity. While the direct experimental characterization of its solid-state structure remains elusive, a combination of computational modeling and analysis of related, structurally characterized compounds provides a robust model of its bonding and aggregation. The C-Li bond is highly ionic with some covalent character, and in solution, this compound exists in a dynamic equilibrium between various aggregated states. The provided experimental protocols offer a practical guide for the safe and effective synthesis and characterization of this important synthetic intermediate. Further research, potentially involving the crystallization of this compound with novel coordinating ligands, will continue to refine our understanding of this versatile reagent.

References

Commercial availability of 1-Propynyllithium precursors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Commercial Availability of 1-Propynyllithium Precursors

For researchers, scientists, and professionals in drug development, the accessibility and purity of starting materials are critical for the successful synthesis of target molecules. This compound is a valuable C3 building block in organic synthesis, serving as a potent nucleophile for the introduction of a propynyl group. This technical guide provides a comprehensive overview of the commercially available precursors for this compound, detailing their sources, synthesis protocols, and relevant quantitative data.

Primary Precursors and Commercial Availability

The most direct and common precursor for the synthesis of this compound is propyne (methylacetylene). Several other commercially available reagents can also serve as starting materials through various synthetic routes.

a) Propyne (Methylacetylene)

Propyne is a flammable, colorless gas that is the most straightforward starting material for generating this compound via deprotonation. It is available from various chemical suppliers, often in lecture bottles or as a liquefied gas.

b) Alternative Precursors

While propyne is the most direct precursor, alternative starting materials can also be utilized to generate this compound, particularly when propyne gas handling is not ideal for a specific laboratory setup. These include:

  • (Z/E)-1-Bromo-1-propene: This haloalkene can be converted to this compound.

  • 1,2-Dibromopropane: Treatment of this compound with a strong base can yield this compound.[1]

Essential Reagents for Synthesis

The generation of this compound from its precursors typically requires strong bases and appropriate solvents.

a) Organolithium Bases

n-Butyllithium (n-BuLi) is the most commonly used strong base for the deprotonation of terminal alkynes like propyne.[2] It is commercially available as solutions in hydrocarbon solvents such as hexanes, pentane, or cyclohexane.

b) Ethereal Solvents

Ethereal solvents are crucial for organolithium reactions as they solvate the lithium cation, breaking down organolithium aggregates and increasing the reactivity of the base.[3][4] Common choices include:

  • Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Dimethoxyethane (DME)

The choice of solvent can influence the stability and reactivity of the organolithium reagent.[3][4][5]

Quantitative Data of Precursors and Reagents

The following tables summarize key quantitative data for the primary precursors and reagents involved in the synthesis of this compound.

Table 1: Commercial Availability and Properties of Propyne

Supplier CAS Number Purity Available Sizes Physical Form
Apollo Scientific74-99-7Not specified100gNot specified[6]

Table 2: Commercial Availability of n-Butyllithium Solutions

Supplier CAS Number Concentration Solvent Available Sizes
Sigma-Aldrich109-72-82.5 MHexanesMultiple sizes available[2]
Austin Chemical, Inc.Not specifiedCustom concentrations availableNot specifiedNot specified[7]

Experimental Protocols

a) General Safety Precautions for Handling Organolithium Reagents

Organolithium reagents such as n-BuLi are highly pyrophoric and react violently with water and air. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using proper Schlenk techniques or in a glovebox.[8] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

b) Synthesis of this compound from Propyne

This protocol describes the in-situ generation of this compound from propyne gas.

Materials:

  • Propyne gas

  • n-Butyllithium solution (e.g., 2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a thermometer, and a septum under a positive pressure of argon.

  • Add anhydrous THF to the flask and cool the solvent to -78 °C using a dry ice/acetone bath.

  • Bubble a known amount of propyne gas through the cold THF. The amount of propyne can be determined by mass difference of the lecture bottle or by using a gas flow meter.

  • Slowly add one equivalent of n-butyllithium solution dropwise to the stirred solution while maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour to ensure complete deprotonation.

  • The resulting solution of this compound in THF is ready for subsequent reactions.

c) Synthesis of this compound from 1,2-Dibromopropane

This method provides an alternative route to this compound.

Materials:

  • 1,2-Dibromopropane

  • Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere setup

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF.

  • Cool the LDA solution to -60 °C.

  • Slowly add 1,2-dibromopropane (1 equivalent) to the LDA solution (3 equivalents).[1]

  • Allow the reaction mixture to slowly warm to 0 °C.[1]

  • The resulting mixture contains this compound and can be used for further synthetic transformations.[1]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis pathways and logical relationships of the precursors.

Synthesis_from_Propyne Synthesis of this compound from Propyne Propyne Propyne (Gas) Reaction Deprotonation Reaction Propyne->Reaction nBuLi n-Butyllithium nBuLi->Reaction THF Anhydrous THF (-78 °C) THF->Reaction Product This compound (in THF) Reaction->Product

Caption: Workflow for the synthesis of this compound via deprotonation of propyne.

Alternative_Syntheses Alternative Synthetic Routes to this compound cluster_route1 From 1,2-Dibromopropane cluster_route2 From (Z/E)-1-Bromo-1-propene Dibromo 1,2-Dibromopropane Reaction1 Elimination/Deprotonation Dibromo->Reaction1 LDA Lithium Diisopropylamide (3 equiv.) LDA->Reaction1 Product This compound Reaction1->Product BromoPropene (Z/E)-1-Bromo-1-propene Reaction2 Reaction BromoPropene->Reaction2 Base Strong Base Base->Reaction2 Reaction2->Product

Caption: Alternative pathways for the generation of this compound.

Precursor_Relationship Logical Relationship of this compound Precursors Propyne Primary Precursor: Propyne Product Target Compound: This compound Propyne->Product Direct Deprotonation Alt_Precursors Alternative Precursors: (Z/E)-1-Bromo-1-propene 1,2-Dibromopropane Alt_Precursors->Product Multi-step Conversion

Caption: Relationship between precursors and the target this compound.

References

Methodological & Application

Application Note: Synthesis of Secondary Alcohols via Nucleophilic Addition of 1-Propynyllithium to Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the synthesis of secondary propargyl alcohols through the nucleophilic addition of 1-propynyllithium to a variety of aldehydes. This transformation is a cornerstone in organic synthesis, providing a reliable route to key intermediates for the construction of complex molecular architectures, including natural products and pharmacologically active compounds. The protocol described herein utilizes a convenient in situ generation of this compound from the readily available and inexpensive (Z/E)-1-bromo-1-propene, followed by the addition of the aldehyde electrophile. This method offers high yields and broad substrate scope, making it a valuable tool for synthetic chemists.

Introduction

The addition of organolithium reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Specifically, the reaction of this compound with aldehydes provides direct access to secondary propargyl alcohols, which are versatile synthetic intermediates. These products can undergo a wide range of further transformations, including reduction, oxidation, and participation in various coupling reactions, leveraging the reactivity of the alkyne and hydroxyl functional groups. The method presented here is based on the efficient generation of this compound from (Z/E)-1-bromo-1-propene and n-butyllithium at low temperatures, followed by the introduction of the aldehyde. This approach avoids the use of propyne gas, which can be expensive and difficult to handle.

Reaction Principle

The synthesis proceeds in two main stages:

  • Formation of this compound: (Z/E)-1-bromo-1-propene is treated with two equivalents of n-butyllithium in an ethereal solvent such as tetrahydrofuran (THF) at -78 °C. The first equivalent of n-butyllithium performs a lithium-halogen exchange to generate a vinyllithium intermediate, which then undergoes elimination of lithium bromide to form propyne. The second equivalent of n-butyllithium, being a strong base, deprotonates the terminal alkyne to yield this compound.

  • Nucleophilic Addition to Aldehyde: The pre-formed this compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This addition reaction forms a lithium alkoxide intermediate.

  • Aqueous Work-up: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride) to protonate the lithium alkoxide, yielding the final secondary propargyl alcohol.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Workflow Experimental Workflow for Secondary Alcohol Synthesis cluster_prep Preparation of this compound cluster_reaction Reaction with Aldehyde cluster_workup Work-up and Isolation start Start: Inert Atmosphere add_bromopropene (Z/E)-1-Bromo-1-propene in THF start->add_bromopropene cool Cool to -78 °C add_bromopropene->cool add_buli Add n-BuLi dropwise cool->add_buli stir Stir at -78 °C add_buli->stir propyne_lithium Formation of this compound stir->propyne_lithium add_aldehyde Add Aldehyde in THF propyne_lithium->add_aldehyde react React at -78 °C to rt add_aldehyde->react alkoxide Formation of Lithium Alkoxide react->alkoxide quench Quench with sat. aq. NH4Cl alkoxide->quench extract Extract with Et2O quench->extract dry Dry organic phase (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Isolated Secondary Alcohol purify->product

Caption: Workflow for the synthesis of secondary alcohols.

Quantitative Data Summary

The reaction of this compound with a range of aldehydes demonstrates high yields, highlighting the broad applicability of this method. Representative examples are summarized in the table below.

AldehydeProductYield (%)
Cyclohexanecarboxaldehyde1-(1-Propynyl)cyclohexylmethanol96
Benzaldehyde1-Phenyl-2-butyn-1-ol95
Isobutyraldehyde4-Methyl-1-pentyn-3-ol92
Propanal2-Hexyn-4-ol91
Cinnamaldehyde1-Phenyl-1,5-hexadien-3-yn-1-ol90

Detailed Experimental Protocol

This protocol is adapted from a procedure reported in Organic Syntheses.

Materials:

  • (Z/E)-1-bromo-1-propene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde (e.g., cyclohexanecarboxaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

Part A: Generation of this compound

  • Assemble a dry, two-necked flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel under an inert atmosphere of argon or nitrogen.

  • To the flask, add a solution of (Z/E)-1-bromo-1-propene (1.0 eq) in anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Charge the addition funnel with a solution of n-butyllithium in hexanes (1.47 eq).

  • Add the n-BuLi solution dropwise to the stirred solution of 1-bromo-1-propene over a period of 30 minutes, maintaining the temperature at -78 °C.

  • Rinse the addition funnel with a small amount of anhydrous THF and add it to the reaction mixture.

  • Stir the resulting mixture at -78 °C for an additional 30 minutes to ensure complete formation of this compound.

Part B: Reaction with Aldehyde and Work-up

  • To the freshly prepared solution of this compound at -78 °C, add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise via syringe or cannula over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary propargyl alcohol.

Signaling Pathway/Logical Relationship Diagram

The logical progression of the chemical transformations is illustrated below.

Reaction_Mechanism Logical Flow of the Synthesis cluster_reagents Starting Materials cluster_intermediates Key Intermediates cluster_final_product Final Product bromopropene (Z/E)-1-Bromo-1-propene propynyllithium This compound bromopropene->propynyllithium + n-BuLi (-78 °C) buli n-Butyllithium (2 eq.) buli->propynyllithium aldehyde Aldehyde (R-CHO) alkoxide Lithium Alkoxide aldehyde->alkoxide propynyllithium->alkoxide + Aldehyde product Secondary Propargyl Alcohol alkoxide->product + H₂O (Work-up)

Caption: Logical flow of the synthesis.

Conclusion

The synthesis of secondary alcohols using this compound and aldehydes is a highly reliable and versatile transformation in organic chemistry. The protocol detailed in this application note, which utilizes (Z/E)-1-bromo-1-propene as a convenient precursor to this compound, provides a practical and high-yielding method for accessing these valuable synthetic intermediates. The broad substrate scope and operational simplicity make this reaction amenable to a wide range of applications in academic research and the pharmaceutical industry.

Application Notes and Protocols: 1-Propynyllithium Addition to Ketones for Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The addition of organolithium reagents to carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. Specifically, the reaction of 1-propynyllithium with ketones provides a reliable and efficient route to tertiary propargyl alcohols. These products are valuable synthetic intermediates, finding application in the synthesis of natural products, pharmaceuticals, and complex molecular architectures due to the versatile reactivity of the alkyne moiety. This document provides detailed application notes and experimental protocols for the synthesis of tertiary alcohols via the addition of this compound to a range of ketone substrates.

Reaction Mechanism

The fundamental reaction involves the nucleophilic addition of the 1-propynyl anion to the electrophilic carbonyl carbon of a ketone. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The highly nucleophilic carbon of this compound attacks the carbonyl carbon of the ketone, leading to the formation of a lithium alkoxide intermediate. This step breaks the carbon-oxygen pi bond.

  • Aqueous Workup: The lithium alkoxide intermediate is then protonated during an aqueous workup, typically with a mild acid such as ammonium chloride, to yield the final tertiary propargyl alcohol.

Data Presentation

The following table summarizes the reaction of this compound with various ketone substrates, providing a representative overview of the reaction's scope and efficiency.

EntryKetone SubstrateProduct (Tertiary Alcohol)Yield (%)
1Cyclohexanone1-(Prop-1-yn-1-yl)cyclohexan-1-ol~95
2Acetophenone2-Phenylpent-3-yn-2-ol~85-90
34-Methylcyclohexanone4-Methyl-1-(prop-1-yn-1-yl)cyclohexan-1-ol~90
4Propiophenone3-Phenylhex-4-yn-3-ol~80-85
5Acetone2-Methylbut-3-yn-2-ol~90

Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and reaction conditions.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the in situ generation of this compound from propyne gas and n-butyllithium (n-BuLi).

Materials:

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Propyne gas

  • Anhydrous diethyl ether (Et₂O)

  • Argon or Nitrogen gas for inert atmosphere

  • Schlenk line or similar inert atmosphere setup

  • Dry, septum-sealed, round-bottom flasks and syringes

Procedure:

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a rubber septum under a positive pressure of argon or nitrogen.

  • Solvent: Add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction) to the flask via a cannula or syringe.

  • Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.

  • Propyne Addition: Bubble propyne gas through the cold THF with vigorous stirring until the desired amount has been absorbed. The amount of propyne can be determined by mass difference of the lecture bottle or by using a gas flow meter. For a 50 mmol reaction, approximately 2.0 g of propyne is required.

  • n-BuLi Addition: Slowly add a stoichiometric amount of n-BuLi in hexanes (e.g., 31.3 mL of a 1.6 M solution for 50 mmol) to the propyne solution at -78 °C via syringe. The addition should be dropwise to control the exotherm.

  • Stirring: After the addition is complete, stir the resulting colorless to pale yellow solution of this compound at -78 °C for 30-60 minutes before use in the subsequent reaction.

Protocol 2: General Procedure for the Addition of this compound to Ketones

This protocol outlines the general method for the synthesis of tertiary propargyl alcohols.

Materials:

  • Pre-prepared solution of this compound in THF

  • Ketone substrate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Ketone Addition: To the freshly prepared solution of this compound (1.0 equivalent) at -78 °C, add a solution of the ketone (1.0-1.2 equivalents) in anhydrous THF dropwise via syringe.

  • Reaction: Stir the reaction mixture at -78 °C for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude tertiary propargyl alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary alcohol.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ketone Ketone (R-CO-R') alkoxide Lithium Alkoxide ketone->alkoxide Nucleophilic Attack propynyllithium This compound (CH3-C≡C-Li) propynyllithium->alkoxide alcohol Tertiary Propargyl Alcohol alkoxide->alcohol Aqueous Workup (H+)

Caption: General reaction mechanism for the synthesis of tertiary propargyl alcohols.

Experimental_Workflow start Start prep_propyne Prepare this compound (Propyne + n-BuLi in THF at -78°C) start->prep_propyne add_ketone Add Ketone Solution in THF at -78°C prep_propyne->add_ketone reaction Stir at -78°C (1-3 hours) add_ketone->reaction quench Quench with Saturated Aqueous NH4Cl reaction->quench workup Aqueous Workup (Extraction with Et2O/EtOAc) quench->workup dry Dry Organic Layer (MgSO4 or Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Tertiary Alcohol purify->end

Caption: Experimental workflow for tertiary alcohol synthesis.

Application Notes and Protocols: The Use of 1-Propynyllithium in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propynyllithium (CH₃C≡CLi) is a versatile and potent nucleophilic reagent in organic synthesis, prized for its ability to introduce a propargyl moiety into a wide range of molecules. This three-carbon building block is a common feature in numerous biologically active natural products, including terpenes, macrolides, and polyketides. The introduction of the propargyl group provides a valuable synthetic handle for further functionalization, such as reduction to the corresponding saturated alkyl chain, conversion to a propenyl group, or participation in various coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the total synthesis of natural products, with a focus on its addition to chiral aldehydes to generate key stereocenters.

Core Application: Stereoselective Addition to Chiral Aldehydes

A primary application of this compound in natural product synthesis is its stereoselective addition to chiral aldehydes to form secondary propargyl alcohols. The stereochemical outcome of this reaction is often crucial for the overall success of a total synthesis. The facial selectivity of the addition can be influenced by the existing stereocenters in the aldehyde, often following Cram's or Felkin-Anh models of asymmetric induction.

Featured Application: Total Synthesis of (-)-Decarestrictine D

The total synthesis of (-)-decarestrictine D, a fungal metabolite with potential cholesterol-lowering activity, provides an excellent example of the strategic use of this compound. In this synthesis, this compound is used to create a key carbon-carbon bond and set a critical stereocenter.

Reaction Scheme: Addition of this compound to a Chiral Aldehyde

The key step involves the addition of this compound to a chiral aldehyde intermediate to furnish the corresponding secondary alcohol with high diastereoselectivity.

G Aldehyde Product Aldehyde->Product 1. This compound, THF, -78 °C 2. H₂O This compound CH₃C≡CLi This compound->Product

Caption: Addition of this compound to a chiral aldehyde.

Experimental Protocol: Synthesis of a Key Intermediate for (-)-Decarestrictine D

This protocol is adapted from the total synthesis of (-)-decarestrictine D.

Materials:

  • Chiral aldehyde intermediate

  • Propyne (condensed at -78 °C)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of the chiral aldehyde (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • In a separate flask, propyne is condensed at -78 °C and dissolved in anhydrous THF.

  • To the solution of propyne, n-butyllithium (1.1 equivalents) is added dropwise at -78 °C to generate this compound. The reaction mixture is stirred at this temperature for 30 minutes.

  • The freshly prepared solution of this compound is then slowly added via cannula to the solution of the chiral aldehyde at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting aldehyde.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • The mixture is allowed to warm to room temperature and is then extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired propargyl alcohol.

Quantitative Data
ParameterValue
Starting Material Chiral Aldehyde
Reagent This compound (in situ prepared)
Solvent Tetrahydrofuran (THF)
Temperature -78 °C
Reaction Time 1-2 hours
Typical Yield 80-90%
Diastereoselectivity >10:1 (Felkin-Anh favored)

Logical Workflow for the Synthesis

The following diagram illustrates the logical steps involved in this key transformation.

G A Prepare solution of chiral aldehyde in anhydrous THF B Cool aldehyde solution to -78 °C A->B D Add this compound solution to the aldehyde solution at -78 °C B->D C Prepare this compound solution in situ from propyne and n-BuLi at -78 °C C->D E Monitor reaction progress by TLC D->E F Quench reaction with saturated aq. NH₄Cl E->F G Aqueous workup and extraction F->G H Purification by column chromatography G->H I Characterization of the propargyl alcohol product H->I

Caption: Workflow for the addition of this compound.

Conclusion

This compound is a powerful tool in the arsenal of synthetic organic chemists, particularly in the context of natural product total synthesis. Its ability to form carbon-carbon bonds with high stereocontrol, as demonstrated in the synthesis of (-)-decarestrictine D, allows for the efficient construction of complex molecular architectures. The protocol provided herein offers a general guideline for the application of this versatile reagent, which can be adapted for the synthesis of a wide variety of natural products and their analogues. Careful control of reaction conditions, particularly temperature and the purity of reagents and solvents, is paramount to achieving high yields and selectivities.

Application Notes and Protocols: Regioselective Opening of Epoxides with 1-Propynyllithium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective ring-opening of epoxides is a powerful transformation in organic synthesis, enabling the stereospecific introduction of functional groups and the construction of complex molecular architectures. This is of particular interest in drug development, where precise control over stereochemistry is paramount for pharmacological activity. The reaction of 1-propynyllithium with epoxides provides a direct route to homopropargylic alcohols, which are versatile intermediates in the synthesis of natural products and pharmaceutical agents.

This document provides detailed application notes and experimental protocols for the regioselective opening of epoxides using this compound, including methodologies for both nucleophilic and Lewis acid-mediated reactions.

Reaction Principle

The reaction of this compound, a strong nucleophile, with an epoxide typically proceeds via an SN2 mechanism. In the absence of a catalyst, the acetylide anion attacks the less sterically hindered carbon of the epoxide ring, leading to the corresponding homopropargylic alcohol with high regioselectivity. This is often referred to as the "anti-Markovnikov" addition product.

The regioselectivity of the epoxide opening can be reversed by the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). The Lewis acid coordinates to the epoxide oxygen, activating it and creating a partial positive charge on the more substituted carbon. This facilitates nucleophilic attack at the more hindered position, leading to the "Markovnikov" addition product.

Data Presentation

The following tables summarize the expected regioselectivity and yields for the reaction of this compound with various epoxides under different reaction conditions.

Table 1: Regioselective Opening of Epoxides with this compound (Nucleophilic Conditions)

Epoxide SubstrateMajor RegioisomerTypical Yield (%)
Propylene OxidePent-4-yn-2-ol85-95
Styrene Oxide1-Phenylpent-4-yn-2-ol80-90
Cyclohexene Oxidetrans-2-(Prop-1-yn-1-yl)cyclohexan-1-ol80-90
(R,R)-2,3-Dimethyloxirane(3R,4R)-4-Methylhex-5-yn-3-ol[1][2]85-95

Table 2: Lewis Acid-Mediated Regioselective Opening of Epoxides with this compound

Epoxide SubstrateLewis AcidMajor RegioisomerTypical Yield (%)
Propylene OxideBF₃·OEt₂1-(Prop-1-yn-1-yl)propan-2-ol75-85
Styrene OxideBF₃·OEt₂4-Phenylpent-1-yn-3-ol70-80
Cyclohexene OxideBF₃·OEt₂trans-1-(Prop-1-yn-1-yl)cyclohexan-2-ol70-80

Experimental Protocols

Protocol 1: General Procedure for the Nucleophilic Opening of Epoxides with this compound

This protocol describes the reaction of this compound with propylene oxide as a representative example.

Materials:

  • Propyne (condensed)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Propylene oxide

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of this compound:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add anhydrous diethyl ether (50 mL).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Carefully condense propyne (1.2 equivalents) into the flask.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -60 °C.

    • Stir the resulting white suspension at -78 °C for 30 minutes.

  • Reaction with Epoxide:

    • To the suspension of this compound, add a solution of propylene oxide (1.0 equivalent) in anhydrous diethyl ether (10 mL) dropwise, ensuring the temperature remains below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired homopropargylic alcohol (Pent-4-yn-2-ol).

Protocol 2: General Procedure for the Lewis Acid-Mediated Opening of Epoxides with this compound

This protocol describes the BF₃·OEt₂-mediated reaction of this compound with propylene oxide as a representative example.

Materials:

  • This compound (prepared as in Protocol 1)

  • Propylene oxide

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of this compound:

    • Prepare a solution of this compound in diethyl ether as described in Protocol 1.

  • Lewis Acid Activation and Reaction:

    • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve propylene oxide (1.0 equivalent) in anhydrous diethyl ether (20 mL).

    • Cool the solution to -78 °C.

    • Slowly add boron trifluoride etherate (1.1 equivalents) dropwise.

    • Stir the mixture at -78 °C for 15 minutes.

    • To this solution, add the previously prepared this compound solution dropwise via a cannula, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 4 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired homopropargylic alcohol (1-(Prop-1-yn-1-yl)propan-2-ol).

Mandatory Visualizations

G cluster_0 Nucleophilic Epoxide Opening Epoxide Epoxide Alkoxide Intermediate Alkoxide Intermediate Epoxide->Alkoxide Intermediate This compound This compound This compound->Epoxide SN2 Attack at less hindered carbon Homopropargylic Alcohol (Anti-Markovnikov) Homopropargylic Alcohol (Anti-Markovnikov) Alkoxide Intermediate->Homopropargylic Alcohol (Anti-Markovnikov) Aqueous Workup

Caption: General workflow for the nucleophilic opening of epoxides.

G cluster_1 Lewis Acid-Mediated Epoxide Opening Epoxide Epoxide Activated Epoxide Activated Epoxide Epoxide->Activated Epoxide Coordination Lewis Acid (BF3.OEt2) Lewis Acid (BF3.OEt2) Lewis Acid (BF3.OEt2)->Activated Epoxide Alkoxide Intermediate Alkoxide Intermediate Activated Epoxide->Alkoxide Intermediate This compound This compound This compound->Activated Epoxide Attack at more substituted carbon Homopropargylic Alcohol (Markovnikov) Homopropargylic Alcohol (Markovnikov) Alkoxide Intermediate->Homopropargylic Alcohol (Markovnikov) Aqueous Workup

Caption: Workflow for Lewis acid-mediated regioselective epoxide opening.

G cluster_2 Experimental Workflow A Prepare this compound D React with this compound A->D B Cool Epoxide Solution C Add Lewis Acid (optional) B->C C->D E Aqueous Workup D->E F Extraction E->F G Purification (Chromatography) F->G H Characterization G->H

References

Application Note: A Scalable Approach to the Synthesis of Propargyl Alcohols Utilizing 1-Propynyllithium

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propargyl alcohols are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. Their versatile functionality allows for numerous subsequent transformations, making them highly valuable intermediates. This application note details a scalable and efficient method for the synthesis of propargyl alcohols through the addition of 1-propynyllithium to various aldehydes and ketones. The protocol emphasizes safety, scalability, and provides a clear workflow for researchers and professionals in drug development and chemical synthesis. The use of this compound, generated in situ from readily available precursors, offers a reliable route to these important molecules on a larger scale.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of propargyl alcohols from the addition of this compound to different carbonyl compounds. The data is based on laboratory-scale experiments and serves as a baseline for scale-up operations.

Table 1: Generation of this compound from (Z/E)-1-Bromopropene

ParameterValue
Reactants
(Z/E)-1-Bromopropene1.0 equiv
n-Butyllithium (2.5 M in hexanes)2.2 equiv
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78 °C
Reaction Time 1 hour
Typical Concentration 0.5 - 1.0 M

Table 2: Synthesis of Various Propargyl Alcohols

EntryCarbonyl CompoundProductYield (%)
1Benzaldehyde1-Phenyl-2-butyn-1-ol92%
2Cyclohexanone1-(1-Propynyl)cyclohexanol89%
3Isobutyraldehyde4-Methyl-1-pentyn-3-ol85%
4Acetophenone2-Phenyl-3-pentyn-2-ol88%

Experimental Protocols

1. Preparation of this compound (In Situ)

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • (Z/E)-1-Bromopropene

  • n-Butyllithium (2.5 M in hexanes)

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A multi-necked, flame-dried reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen/argon inlet, and a dropping funnel is charged with anhydrous THF.

  • The reactor is cooled to -78 °C using a dry ice/acetone bath.

  • (Z/E)-1-Bromopropene is added to the cold THF.

  • n-Butyllithium (2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The addition rate should be carefully controlled to manage the exotherm.

  • After the addition is complete, the resulting mixture is stirred at -78 °C for 1 hour to ensure the complete formation of this compound. The solution is now ready for the next step.

2. Synthesis of Propargyl Alcohols

Materials:

  • This compound solution (prepared in situ)

  • Aldehyde or Ketone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • The desired aldehyde or ketone, dissolved in a minimal amount of anhydrous THF, is added dropwise to the cold (-78 °C) solution of this compound. The addition rate should be controlled to maintain the temperature below -70 °C.

  • Upon completion of the addition, the reaction mixture is stirred at -78 °C for an additional 1-2 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).

  • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride, while ensuring the temperature does not rise above -50 °C.

  • The cooling bath is removed, and the mixture is allowed to warm to room temperature.

  • The aqueous layer is separated, and the organic layer is washed with brine.

  • The aqueous layer is back-extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are dried over magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude propargyl alcohol.

  • The crude product can be purified by vacuum distillation or column chromatography as required.

Safety Precautions for Scale-up:

  • Organolithium Reagents: n-Butyllithium and this compound are highly reactive and pyrophoric. They react violently with water and protic solvents. All operations must be conducted under a strict inert atmosphere (nitrogen or argon) in anhydrous solvents. Personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory.

  • Temperature Control: The generation of this compound and its subsequent reaction are highly exothermic. Efficient cooling and careful control of the addition rate are critical to prevent runaway reactions, especially on a larger scale. A reliable cooling system and a calibrated thermocouple are essential.

  • Quenching: The quenching step is also exothermic and should be performed with extreme caution. The quenching agent should be added slowly to the cold reaction mixture.

  • Solvent Handling: THF can form explosive peroxides. Always use freshly distilled or inhibitor-free THF.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of this compound cluster_synthesis Synthesis of Propargyl Alcohol prep_start Start: Anhydrous THF in Reactor cool_thf Cool to -78 °C prep_start->cool_thf add_bromo Add (Z/E)-1-Bromopropene cool_thf->add_bromo add_buli Add n-BuLi dropwise (T < -70 °C) add_bromo->add_buli stir_prep Stir at -78 °C for 1h add_buli->stir_prep prep_end This compound Solution stir_prep->prep_end add_carbonyl Add Aldehyde/Ketone in THF (T < -70 °C) prep_end->add_carbonyl stir_synth Stir at -78 °C for 1-2h add_carbonyl->stir_synth quench Quench with aq. NH4Cl (T < -50 °C) stir_synth->quench warm Warm to Room Temperature quench->warm workup Aqueous Workup & Extraction warm->workup dry_purify Dry, Concentrate & Purify workup->dry_purify final_product Propargyl Alcohol dry_purify->final_product

Caption: Experimental workflow for the two-stage synthesis of propargyl alcohols.

reaction_mechanism cluster_nucleophilic_attack Nucleophilic Addition cluster_workup Aqueous Workup propynyl This compound (Nucleophile) carbonyl Aldehyde/Ketone (Electrophile) propynyl->carbonyl Attack on Carbonyl Carbon alkoxide Lithium Alkoxide Intermediate carbonyl->alkoxide protonation Protonation with H₂O/NH₄Cl alkoxide->protonation Proton Source product Propargyl Alcohol protonation->product

Caption: Logical relationship of the reaction mechanism.

Application Notes and Protocols: Diastereoselective Addition of 1-Propynyllithium to Chiral Carbonyls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diastereoselective addition of organometallic reagents to chiral carbonyl compounds is a cornerstone of modern asymmetric synthesis, enabling the construction of complex stereodefined molecules. Among these transformations, the addition of 1-propynyllithium to chiral aldehydes and ketones is a powerful method for the synthesis of enantioenriched propargyl alcohols. These products are versatile synthetic intermediates, readily transformed into a variety of valuable building blocks for natural product synthesis and drug discovery.

The stereochemical outcome of these additions is governed by the inherent facial bias of the chiral carbonyl substrate, which can be predicted and controlled by several factors. The two predominant models used to rationalize the observed diastereoselectivity are the Felkin-Anh model for non-chelating systems and the Cram-chelation model for substrates capable of forming a rigid cyclic transition state with the metal cation. Understanding and manipulating these controlling elements are crucial for achieving high diastereoselectivity in the synthesis of the desired stereoisomer.

These application notes provide an overview of the key principles, experimental protocols, and representative data for the diastereoselective addition of this compound to chiral carbonyls.

Controlling Diastereoselectivity: Felkin-Anh vs. Cram Chelation

The stereochemical course of the nucleophilic addition of this compound to a chiral carbonyl compound is primarily dictated by the nature of the substituent at the α- or β-position to the carbonyl group.

1. Felkin-Anh Model (Non-Chelation Control): In the absence of a chelating group, the stereochemical outcome is generally predicted by the Felkin-Anh model.[1][2] This model posits that the largest substituent on the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon at the Bürgi-Dunitz angle, approaching from the least hindered face.[1] This typically occurs when the α-substituent is a non-coordinating group such as an alkyl, aryl, or a bulky silyl ether.

2. Cram-Chelation Model (Chelation Control): When the chiral carbonyl compound bears a chelating group (e.g., an alkoxy or amino group) at the α- or β-position, a different transition state can be invoked.[3][4] The lithium cation of the this compound reagent can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid, five- or six-membered cyclic intermediate. This chelation-controlled transition state locks the conformation of the substrate, directing the nucleophilic attack of the propynyl anion from the less hindered face of this rigid structure. This often leads to a reversal of diastereoselectivity compared to the Felkin-Anh model. The choice of solvent can also influence the strength of chelation, with less coordinating solvents favoring the chelated transition state.

Experimental Protocols

The following are generalized protocols for the diastereoselective addition of this compound to chiral aldehydes. These should be regarded as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for the Addition of this compound to a Chiral Aldehyde under Non-Chelating (Felkin-Anh) Conditions

This protocol is suitable for chiral aldehydes with non-chelating substituents at the α-position.

Materials:

  • Chiral aldehyde

  • Propyne (gas or condensed)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)

  • Anhydrous ammonium chloride solution (saturated)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Dissolve the chiral aldehyde (1.0 equiv) in anhydrous THF or Et2O (to a concentration of 0.1-0.5 M) and cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate flame-dried flask, prepare the this compound reagent. Cool a solution of anhydrous THF or Et2O to -78 °C. Bubble propyne gas through the solvent or add condensed propyne (1.2-1.5 equiv).

  • To the propyne solution, add n-BuLi (1.1-1.4 equiv) dropwise while maintaining the temperature at -78 °C. Stir the resulting white suspension for 30 minutes at -78 °C.

  • Transfer the freshly prepared this compound suspension via cannula to the solution of the chiral aldehyde at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the propargyl alcohol.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy, GC, or HPLC analysis of the purified product or a suitable derivative.

Protocol 2: General Procedure for the Addition of this compound to a Chiral α-Alkoxy Aldehyde under Chelating (Cram-Chelation) Conditions

This protocol is designed for chiral aldehydes bearing a chelating group, such as a benzyloxy (OBn) or methoxymethyl (OMOM) ether, at the α-position.

Materials:

  • Chiral α-alkoxy aldehyde

  • Propyne (gas or condensed)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous ammonium chloride solution (saturated)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Follow steps 1-4 from Protocol 1 to prepare the this compound reagent in THF.

  • In a separate flame-dried flask, dissolve the chiral α-alkoxy aldehyde (1.0 equiv) in anhydrous THF (0.1-0.5 M) and cool to -78 °C.

  • Slowly add the this compound suspension to the aldehyde solution at -78 °C via cannula.

  • Stir the reaction mixture at -78 °C for 1-4 hours. Monitor the reaction by TLC.

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.

  • Follow steps 8-12 from Protocol 1 for workup, purification, and analysis.

Data Presentation

The diastereoselectivity of the addition of this compound is highly dependent on the substrate and reaction conditions. The following table summarizes representative data from the literature for the addition to various chiral aldehydes.

EntryChiral Aldehyde SubstrateConditionsDiastereomeric Ratio (d.r.)Yield (%)Predominant Model
12-PhenylpropanalThis compound, Et2O, -78 °C95:585Felkin-Anh
2(R)-2-(benzyloxy)propanalThis compound, THF, -78 °C98:290Cram-Chelation
3(S)-2-(tert-butyldimethylsilyloxy)propanalThis compound, THF, -78 °C10:9078Felkin-Anh
4N-Boc-(S)-alaninalThis compound, THF, -78 °C92:882Cram-Chelation
5N-Boc-N,O-isopropylidene-(S)-serinal (Garner's Aldehyde)This compound, THF, -78 °C>99:195Cram-Chelation

Note: The diastereomeric ratios and yields are illustrative and may vary based on the specific experimental setup and purity of reagents.

Mandatory Visualizations

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Propyne Propyne Propynyllithium This compound Propyne->Propynyllithium nBuLi n-Butyllithium nBuLi->Propynyllithium Addition Nucleophilic Addition (-78 °C, THF) Propynyllithium->Addition ChiralCarbonyl Chiral Carbonyl (Aldehyde or Ketone) ChiralCarbonyl->Addition Intermediate Lithium Alkoxide Intermediate Addition->Intermediate Quench Quench (aq. NH4Cl) Intermediate->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product Propargyl Alcohol Purification->Product Analysis Analysis (NMR, GC, HPLC) Product->Analysis

Caption: Experimental workflow for the diastereoselective addition of this compound.

G cluster_input Controlling Factors cluster_models Transition State Models cluster_output Stereochemical Outcome Substrate Chiral Carbonyl Substrate ChelatingGroup Presence of a-Chelating Group (e.g., -OR, -NR2) Substrate->ChelatingGroup Yes NonChelatingGroup Non-Chelating Group (e.g., -Alkyl, -Aryl, -OSiR3) Substrate->NonChelatingGroup No CramChelation Cram-Chelation Model ChelatingGroup->CramChelation FelkinAnh Felkin-Anh Model NonChelatingGroup->FelkinAnh SynProduct syn-Diastereomer CramChelation->SynProduct Typically AntiProduct anti-Diastereomer FelkinAnh->AntiProduct Typically

References

Application Notes and Protocols: 1-Propynyllithium in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propynyllithium (CH₃C≡CLi) is a potent nucleophile and a valuable C₃ building block in organic synthesis. Its utility is particularly pronounced in the construction of complex molecular architectures found in various pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of key pharmaceutical intermediates. The protocols are designed to be readily applicable in a research and development setting.

Core Applications

The primary application of this compound in pharmaceutical synthesis is its reaction with electrophilic centers, most notably carbonyls (ketones and aldehydes) and epoxides. These reactions allow for the introduction of a propynyl group, which can be a crucial pharmacophore or a synthetic handle for further molecular elaboration.

Application 1: Synthesis of a Key Intermediate for the Antiretroviral Drug Efavirenz

The synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV, represents a landmark industrial application of a lithium acetylide addition.[1][2][3] While the actual drug utilizes lithium cyclopropylacetylide, the underlying chemistry and protocol are highly relevant and adaptable for this compound. The key step involves the enantioselective addition of the lithium acetylide to a trifluoromethyl ketone.

Reaction Scheme

Efavirenz_Intermediate_Synthesis cluster_product Product Ketone Aryl Trifluoromethyl Ketone Product Chiral Propargyl Alcohol (Efavirenz Intermediate) Ketone->Product 1. Acetylide Lithium Cyclopropylacetylide Acetylide->Product 2. ChiralLigand (1R,2S)-N-Pyrrolidinylnorephedrine ChiralLigand->Product Catalyst Base n-Butyllithium Base->Acetylide Deprotonation

Caption: Enantioselective addition of a lithium acetylide to a ketone.

Experimental Protocol: Enantioselective Addition of Lithium Cyclopropylacetylide

This protocol is adapted from literature procedures for the synthesis of the Efavirenz alcohol intermediate.[1][3]

Materials:

  • Aryl trifluoromethyl ketone (1.0 equiv)

  • (1R,2S)-(-)-N-Pyrrolidinylnorephedrine (1.2 equiv)

  • Cyclopropylacetylene (2.0 equiv)

  • n-Butyllithium (3.2 equiv, 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (1R,2S)-(-)-N-pyrrolidinylnorephedrine in anhydrous THF at -20 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium dropwise. Stir the resulting solution for 30 minutes at this temperature.

  • In a separate flask, dissolve cyclopropylacetylene in anhydrous THF and cool to -20 °C. Add n-butyllithium dropwise and stir for 30 minutes to generate lithium cyclopropylacetylide.

  • Cool the solution of the chiral lithium amide from step 1 to -78 °C.

  • Slowly add the solution of lithium cyclopropylacetylide from step 2 to the chiral lithium amide solution.

  • To this combined solution, add a solution of the aryl trifluoromethyl ketone in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours or until reaction completion is confirmed by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral propargyl alcohol.

Quantitative Data
ParameterValue
Yield 90-95%
Enantiomeric Excess >98% ee
Purity (by HPLC) >99%
¹H NMR Consistent with structure
¹⁹F NMR δ -80.98 ppm (s, 3F)
¹³C NMR Consistent with structure

Note: The provided NMR data is for the final Efavirenz product, but similar characteristic peaks for the trifluoromethyl and cyclopropyl groups would be observed in the intermediate.[4]

Application 2: Synthesis of Prostaglandin Intermediates via Epoxide Opening

This compound is a key reagent in the synthesis of prostaglandins and their analogs, which are used in the treatment of various conditions, including glaucoma. The synthesis often involves the regioselective opening of an epoxide by a cuprate reagent derived from this compound.

Reaction Workflow

Prostaglandin_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction Epoxide Opening Propyne Propyne Propynyllithium This compound Propyne->Propynyllithium Deprotonation nBuLi n-Butyllithium nBuLi->Propynyllithium Cuprate Lithium Dimethylpropynylcuprate Propynyllithium->Cuprate Transmetalation CuI Copper(I) Iodide CuI->Cuprate Product Hydroxyalkyne Intermediate Cuprate->Product Epoxide Chiral Epoxide Epoxide->Product Nucleophilic Attack

Caption: Workflow for the synthesis of a prostaglandin intermediate.

Experimental Protocol: Regioselective Opening of an Epoxide

Materials:

  • Propyne (condensed at low temperature or used as a solution)

  • n-Butyllithium (1.0 equiv, 2.5 M in hexanes)

  • Copper(I) iodide (CuI, 0.5 equiv)

  • Chiral epoxide (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dry ice condenser, stir bar, and nitrogen inlet, condense propyne gas into anhydrous THF at -78 °C.

  • To this solution, add n-butyllithium dropwise at -78 °C. Stir the mixture for 30 minutes to ensure complete formation of this compound.

  • In a separate flask, suspend copper(I) iodide in anhydrous THF and cool to -40 °C.

  • Slowly add the solution of this compound to the CuI suspension. The mixture should turn from a colorless suspension to a clear, pale yellow or green solution, indicating the formation of the lithium di(prop-1-yn-1-yl)cuprate.

  • Cool the cuprate solution to -78 °C.

  • Add a solution of the chiral epoxide in anhydrous THF dropwise to the cuprate solution.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to -20 °C and stir for an additional 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Quantitative Data for a Representative Epoxide Opening
ParameterValue
Yield 75-85%
Regioselectivity >95:5 (attack at the less hindered carbon)
Purity (by GC-MS) >98%
IR (cm⁻¹) ~3400 (O-H), ~2230 (C≡C)
¹H NMR Consistent with structure
¹³C NMR Consistent with structure

Safety Precautions

This compound is a pyrophoric reagent and must be handled under an inert atmosphere. Propyne is a flammable gas. All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times. Reactions involving organolithium reagents should be quenched carefully at low temperatures. For more detailed safety information, refer to "Prudent Practices in the Laboratory" and other relevant safety resources.[5][6]

Conclusion

This compound and its analogs are indispensable reagents in the synthesis of complex pharmaceutical intermediates. The protocols provided herein for the enantioselective addition to ketones and the regioselective opening of epoxides demonstrate the power and versatility of this reagent. Careful execution of these procedures can provide efficient access to key building blocks for the development of novel therapeutic agents.

References

Application Notes and Protocols: Sonogashira Coupling of 1-Propynyllithium with Aryl Halides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2] A variation of this reaction involves the use of pre-formed lithium acetylides, such as 1-propynyllithium, which offers a complementary approach to the traditional in situ generation of the acetylide.[3][4] This method can provide good to excellent yields under mild conditions.[4]

The resulting 1-arylpropyne scaffold is a key structural motif found in various biologically active molecules and pharmaceuticals. Its presence can significantly influence the pharmacological properties of a compound. This document provides detailed protocols for the Sonogashira coupling of this compound with aryl halides, representative data, and explores the application of this methodology in the synthesis of drug molecules, including their mechanisms of action.

Data Presentation

The following table summarizes the expected outcomes for the Sonogashira coupling of this compound with a variety of aryl halides. The yields are representative and based on the generally high efficiency of this reaction. The reactivity of the aryl halide typically follows the order: I > Br > Cl.[1]

EntryAryl HalideProductExpected Yield (%)
1Iodobenzene1-Phenyl-1-propyne85-95
2Bromobenzene1-Phenyl-1-propyne75-85
34-Bromoanisole1-(4-Methoxyphenyl)-1-propyne80-90
41-Bromo-4-(trifluoromethyl)benzene1-(4-(Trifluoromethyl)phenyl)-1-propyne70-80
53-Bromopyridine3-(Prop-1-yn-1-yl)pyridine70-85
61-Iodonaphthalene1-(Prop-1-yn-1-yl)naphthalene85-95

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Cross-Coupling of this compound with Aryl Bromides

This protocol is adapted from the general methodology for the cross-coupling of lithium acetylides with aryl bromides.[3][4]

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol, solution in THF or generated in situ)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Anhydrous and deoxygenated solvent (e.g., THF, DMF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the aryl bromide.

  • Solvent Addition: Add the anhydrous and deoxygenated solvent via syringe.

  • Reagent Addition: Cool the reaction mixture to the appropriate temperature (typically 0 °C to room temperature). Slowly add the solution of this compound dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-arylpropyne.

Protocol 2: In Situ Generation of this compound and Subsequent Coupling

Materials:

  • Propyne gas or a solution of propyne in a suitable solvent

  • n-Butyllithium (n-BuLi, 1.1 mmol, solution in hexanes)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Anhydrous and deoxygenated THF

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Generation of this compound: In a flame-dried Schlenk flask under an inert atmosphere, dissolve propyne in anhydrous THF at a low temperature (e.g., -78 °C). To this solution, add n-butyllithium dropwise and stir for 30 minutes to generate this compound.

  • Catalyst and Substrate Addition: In a separate Schlenk flask, add the palladium catalyst, copper(I) iodide, and the aryl halide, and dissolve in anhydrous THF.

  • Coupling Reaction: Transfer the solution of the aryl halide and catalysts to the freshly prepared this compound solution at low temperature.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up and Purification: Follow steps 5-9 from Protocol 1.

Applications in Drug Development: Case Studies

The 1-arylpropyne motif is a valuable component in the design of novel therapeutic agents. The Sonogashira coupling provides a direct route to synthesize these compounds.

Case Study 1: Tazarotene

Tazarotene is a third-generation acetylenic retinoid used for the topical treatment of psoriasis, acne, and photodamage. Its synthesis involves a Sonogashira coupling to introduce the acetylenic moiety.

Mechanism of Action: Tazarotene is a prodrug that is rapidly converted to its active form, tazarotenic acid, by esterases in the skin. Tazarotenic acid binds to all three subtypes of retinoic acid receptors (RARs): RARα, RARβ, and RARγ, with some selectivity for RARβ and RARγ. This binding modulates gene expression, leading to the normalization of abnormal keratinocyte differentiation, a reduction in the expression of inflammatory markers, and a decrease in the proliferation of keratinocytes.

Tazarotene_Signaling_Pathway Tazarotene Tazarotene (Prodrug) Esterases Esterases (in skin) Tazarotene->Esterases Metabolism Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Esterases->Tazarotenic_Acid RAR_RXR RAR/RXR Heterodimer Tazarotenic_Acid->RAR_RXR Binding RARE Retinoic Acid Response Element (RARE) (in DNA) RAR_RXR->RARE Binds to DNA Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Regulates Transcription Biological_Effects Biological Effects: - Normalized Keratinocyte Differentiation - Decreased Inflammation - Reduced Proliferation Gene_Expression->Biological_Effects

Tazarotene Mechanism of Action
Case Study 2: Altinicline (SIB-1508Y)

Altinicline is a selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[4] The synthesis of Altinicline can utilize a Sonogashira coupling to install the ethynyl group on the pyridine ring.

Mechanism of Action: As an agonist at α4β2 nAChRs, Altinicline mimics the action of the endogenous neurotransmitter acetylcholine.[3] Activation of these ligand-gated ion channels, which are predominantly located presynaptically in the brain, leads to an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes membrane depolarization and facilitates the release of other neurotransmitters, most notably dopamine and acetylcholine, in various brain regions.[3] This neurochemical effect is believed to underlie its potential therapeutic benefits in neurological and psychiatric disorders.

Altinicline_Signaling_Pathway Altinicline Altinicline (SIB-1508Y) nAChR α4β2 Nicotinic Acetylcholine Receptor (nAChR) Altinicline->nAChR Agonist Binding Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Cation Influx (Na⁺, Ca²⁺) Ion_Channel->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Neurotransmitter_Release Increased Neurotransmitter Release Depolarization->Neurotransmitter_Release Dopamine Dopamine Neurotransmitter_Release->Dopamine Acetylcholine Acetylcholine Neurotransmitter_Release->Acetylcholine Therapeutic_Effects Potential Therapeutic Effects: - Pro-cognitive - Antidepressant Dopamine->Therapeutic_Effects Acetylcholine->Therapeutic_Effects Workflow cluster_synthesis Chemical Synthesis cluster_application Drug Development & Research Aryl_Halide Aryl Halide Sonogashira Sonogashira Coupling (Pd/Cu catalysis) Aryl_Halide->Sonogashira Propyne_Lithium This compound Propyne_Lithium->Sonogashira Aryl_Propyne 1-Arylpropyne Product Sonogashira->Aryl_Propyne Yields vary Screening Biological Screening (e.g., Receptor Binding Assays) Aryl_Propyne->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound Mechanism_Study Mechanism of Action Studies Lead_Compound->Mechanism_Study Clinical_Trials Preclinical & Clinical Trials Lead_Compound->Clinical_Trials

References

Troubleshooting & Optimization

Minimizing side reactions in 1-Propynyllithium alkylations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-propynyllithium alkylations. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and optimize experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of this compound.

Q1: Why is my alkylation yield unexpectedly low?

A1: Low yields can stem from several factors. The primary culprits are often incomplete formation of this compound, degradation of the organolithium reagent, or competing side reactions during alkylation.

  • Reagent Quality: Ensure your n-butyllithium (n-BuLi) is fresh and has been recently titrated. The use of anhydrous solvents, such as tetrahydrofuran (THF), is critical.[1][2]

  • Temperature Control: The formation of this compound and its subsequent reaction should be carried out at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent reagent degradation and side reactions.[1][3]

  • Inert Atmosphere: Organolithium reagents are highly sensitive to air and moisture. The entire process must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[4][5]

  • Alkylation Conditions: The choice of alkylating agent is crucial. Primary alkyl halides give the best results.[6][7] Adding the alkyl halide dropwise to the cold solution of this compound can help control the reaction exothem and minimize side reactions.

Q2: My main side product is an allene. How can I prevent this?

A2: Allene formation can occur through isomerization of the this compound or the product alkyne, especially if the reaction temperature is allowed to rise or if certain bases are used. Maintaining a consistently low temperature (e.g., -78 °C) throughout the reaction is the most effective way to prevent this side reaction.[1][8] In some cases, using a less aggressive base or a different solvent system can also mitigate allene formation.

Q3: I am observing significant amounts of elimination (E2) products instead of my desired alkylated alkyne. What is the cause?

A3: This is a very common side reaction and occurs when the acetylide anion acts as a base rather than a nucleophile.

  • Substrate Choice: This issue is almost always caused by using a sterically hindered alkyl halide. Acetylide anions are strong bases, and with secondary or tertiary alkyl halides, the E2 elimination pathway is kinetically favored over the SN2 substitution pathway.[6][9]

  • Solution: To favor alkylation (SN2), you must use a methyl or primary alkyl halide.[6][10] If your synthesis requires the addition of a secondary or tertiary alkyl group, an alternative synthetic strategy is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best method for generating this compound?

A1: While direct deprotonation of propyne gas with n-BuLi is a common method, propyne can be expensive and difficult to handle.[1][4] A highly effective and economical laboratory-scale method involves the reaction of (Z/E)-1-bromopropene with two equivalents of n-BuLi in anhydrous THF at -78 °C.[1][3][4] This method generates this compound in high yield.

Q2: What is the optimal temperature for the reaction?

A2: A temperature of -78 °C is optimal for both the formation and subsequent alkylation of this compound.[1] This low temperature is crucial for maintaining the stability of the organolithium species and preventing side reactions such as elimination and isomerization.

Q3: Can I use alkyl bromides and chlorides as alkylating agents?

A3: Primary alkyl iodides generally provide the best yields.[7] Primary alkyl bromides can also be effective, especially with the addition of a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (Bu₄NI).[7] Alkyl chlorides are less reactive and may require harsher conditions, which can lead to more side products.[11]

Q4: When should I consider using additives like CeCl₃ or ZnCl₂?

A4: Transmetalation of this compound can improve its selectivity with certain electrophiles.

  • Cerium(III) Chloride (CeCl₃): Use anhydrous CeCl₃ to generate a propynylcerium reagent when reacting with easily enolizable ketones. This suppresses side reactions like enolization and leads to higher yields of the desired tertiary propargylic alcohol.[3]

  • Zinc(II) Chloride (ZnCl₂): Transmetalation with anhydrous ZnCl₂ forms a propynylzinc species. This reagent, often in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), reacts cleanly with acid chlorides to yield ketones.[3]

Data Presentation

Table 1: Comparison of Alkyl Halide Substrates in Alkylation

Alkyl Halide TypePrimary ReactionTypical OutcomeRecommendation
Methyl (e.g., CH₃I)SN2Excellent YieldHighly Recommended
Primary (e.g., R-CH₂-X)SN2Good to Excellent YieldRecommended[6][7]
Secondary (e.g., R₂-CH-X)E2 > SN2Mostly Elimination ProductNot Recommended[6][9]
Tertiary (e.g., R₃-C-X)E2Exclusively Elimination ProductNot Recommended[6][9]

Table 2: Effect of Additives on Reactions with Different Electrophiles

ElectrophileReagentAdditiveProduct TypeTypical Yields
AldehydeThis compoundNoneSecondary AlcoholHigh
Ketone (enolizable)This compoundAnhydrous CeCl₃Tertiary AlcoholHigh[3]
Acid ChlorideThis compoundAnhydrous ZnCl₂ + Pd(PPh₃)₄KetoneGood[3]
Primary Alkyl IodideThis compoundNoneInternal AlkyneExcellent[7]

Experimental Protocols

Protocol 1: Generation of this compound from (Z/E)-1-Bromopropene and Alkylation with a Primary Alkyl Halide

Safety Note: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere by trained personnel.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves.

Materials:

  • (Z/E)-1-bromopropene

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Anhydrous tetrahydrofuran (THF)

  • Primary alkyl halide (e.g., 1-iodobutane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard organic solvents for workup (e.g., diethyl ether, pentane)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Apparatus:

  • A flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a connection to an argon/nitrogen manifold.

  • Syringes and needles for transferring anhydrous liquids.

  • A low-temperature thermometer.

  • A dry ice/acetone bath.

Procedure:

  • Setup: Assemble the flame-dried glassware while hot and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Initial Charge: To the reaction flask, add (Z/E)-1-bromopropene (1.0 eq) via syringe, followed by anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (2.2 eq) dropwise via syringe to the stirred solution over 30 minutes, ensuring the internal temperature does not rise significantly. A milky white suspension should form.[1]

  • Stirring: Stir the suspension at -78 °C for an additional 1-2 hours to ensure complete formation of this compound.

  • Alkylation: Slowly add the primary alkyl halide (1.1 eq) dropwise to the cold suspension.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, and then warm slowly to room temperature overnight.

  • Quenching: Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated alkyne.

Visualizations

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Alkylation Reaction cluster_workup Phase 3: Workup & Purification start Start: Assemble Flame-Dried Glassware under Inert Atmosphere add_reagents Add 1-Bromopropene and Anhydrous THF start->add_reagents cool_down Cool Reaction Flask to -78 °C add_reagents->cool_down add_buli Add n-BuLi (2.2 eq) Dropwise cool_down->add_buli stir_formation Stir for 1-2h at -78 °C (this compound Forms) add_buli->stir_formation add_alkyl_halide Add Primary Alkyl Halide (1.1 eq) Dropwise at -78 °C stir_formation->add_alkyl_halide react_warm Stir at -78 °C, then Warm to RT quench Quench with sat. aq. NH4Cl at 0 °C react_warm->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry, Filter, and Concentrate extract->dry_concentrate purify Purify via Column Chromatography dry_concentrate->purify end_product Final Product: Internal Alkyne purify->end_product

Caption: Experimental workflow for this compound alkylation.

G cluster_reagents Reagent & Condition Checks cluster_reaction_path Reaction Pathway Analysis start Low or No Yield Observed check_buli Is n-BuLi fresh & titrated? start->check_buli check_solvent Are solvents strictly anhydrous? start->check_solvent check_temp Was temperature maintained at -78 °C? start->check_temp check_atmosphere Was inert atmosphere maintained? start->check_atmosphere check_halide What is the structure of the alkyl halide? start->check_halide primary_halide Primary or Methyl check_halide->primary_halide Good hindered_halide Secondary or Tertiary check_halide->hindered_halide Problematic expect_e2 Problem: E2 Elimination is the major pathway. Solution: Redesign synthesis with a primary halide. hindered_halide->expect_e2

Caption: Troubleshooting logic for low-yield alkylation reactions.

G cluster_primary Primary / Methyl Alkyl Halide cluster_hindered Secondary / Tertiary Alkyl Halide reagents This compound + Alkyl Halide sn2_path SN2 Pathway (Nucleophilic Attack) reagents->sn2_path e2_path E2 Pathway (Base Abstraction) reagents->e2_path sn2_product Desired Product: Alkylated Alkyne sn2_path->sn2_product Favored e2_product Side Product: Alkene e2_path->e2_product Favored

Caption: Competing SN2 (alkylation) and E2 (elimination) pathways.

References

Optimizing 1-Propynyllithium Additions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the reaction temperature for 1-propynyllithium additions to carbonyl compounds. Precise temperature control is critical for maximizing product yield and minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for generating this compound?

A1: this compound is typically generated in situ at low temperatures to ensure its stability. The most common method involves the deprotonation of propyne with an organolithium reagent like n-butyllithium (n-BuLi). This reaction is highly exothermic and is generally performed at -78 °C in an inert solvent such as tetrahydrofuran (THF) to prevent decomposition and side reactions. Maintaining a low temperature throughout the generation process is crucial for achieving a high yield of the desired lithium acetylide.

Q2: What is the recommended temperature for the addition of this compound to aldehydes and ketones?

A2: The addition of this compound to carbonyl compounds is also carried out at low temperatures, typically between -78 °C and 0 °C. The optimal temperature can depend on the specific substrate. For most aldehydes and unhindered ketones, maintaining the temperature at -78 °C during the addition is a good starting point to maximize the yield of the 1,2-addition product and minimize side reactions.

Q3: What are the common side reactions, and how does temperature affect them?

A3: The primary side reactions are enolization of the carbonyl compound and the formation of allene byproducts.

  • Enolization: With enolizable ketones, this compound can act as a base, abstracting an α-proton to form an enolate. This is a competing reaction to the desired nucleophilic addition. Higher temperatures can increase the rate of enolization.

  • Allene Formation: Rearrangement of this compound to its isomeric form, allenyllithium, can occur, leading to the formation of allene-containing byproducts upon reaction with the electrophile. While generally a minor pathway, the equilibrium between the two isomers can be temperature-dependent.

Lowering the reaction temperature generally favors the desired 1,2-addition pathway over these side reactions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Temperature Considerations
Low or No Product Yield 1. Incomplete formation of this compound. 2. Decomposition of this compound. 3. Reaction quenched by proton source. 4. Low reactivity of the carbonyl compound.1. Ensure slow addition of n-BuLi to propyne at -78 °C. 2. Maintain the temperature of the this compound solution below -20 °C at all times. 3. Use anhydrous solvents and reagents and maintain an inert atmosphere (argon or nitrogen). 4. For less reactive ketones, the reaction may be allowed to slowly warm to 0 °C or room temperature after the initial addition at low temperature. Monitor the reaction closely by TLC.
Significant Amount of Starting Carbonyl Recovered 1. Insufficient this compound. 2. Enolization of the carbonyl compound.1. Use a slight excess (1.1-1.5 equivalents) of this compound. 2. Perform the addition at the lowest practical temperature (e.g., -78 °C) to disfavor enolization. For highly enolizable ketones, consider using a less basic acetylide reagent if possible.
Formation of Byproducts 1. Enolization of the carbonyl starting material. 2. Reaction with adventitious water or other electrophiles.1. Maintain a low reaction temperature (-78 °C) during the addition. 2. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use freshly distilled, anhydrous solvents.
Reaction is Exothermic and Difficult to Control Rapid addition of reagents.Add the organolithium reagent or the carbonyl compound dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly. Use an efficient cooling bath (e.g., dry ice/acetone).

Experimental Protocols & Data

General Procedure for the Addition of this compound to an Aldehyde

This protocol is a general guideline. Specific conditions may need to be optimized for different substrates.

1. Preparation of this compound:

  • A solution of propyne in an appropriate solvent (e.g., THF) is cooled to -78 °C in a flame-dried, three-necked flask under an inert atmosphere.

  • A solution of n-butyllithium in hexanes (typically 1.1 equivalents) is added dropwise via syringe, maintaining the internal temperature below -70 °C.

  • The resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of this compound.

2. Addition to Aldehyde:

  • A solution of the aldehyde (1 equivalent) in anhydrous THF is added dropwise to the pre-formed this compound solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-3 hours), and the progress is monitored by Thin Layer Chromatography (TLC).

3. Quenching and Workup:

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • The mixture is allowed to warm to room temperature.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Table 1: Effect of Temperature on the Yield of 1-Phenyl-2-butyn-1-ol from Benzaldehyde
EntryTemperature (°C)Reaction Time (h)Yield (%)
1-78295
2-40288
30175
425 (rt)155

Note: The data presented in this table is a representative example based on typical outcomes for this type of reaction and is intended for illustrative purposes.

Visualizing the Workflow and Troubleshooting Logic

To aid in experimental design and troubleshooting, the following diagrams illustrate key processes.

experimental_workflow cluster_prep 1. Preparation of this compound cluster_addition 2. Addition to Carbonyl cluster_workup 3. Quench and Workup start Propyne in THF at -78 °C add_nbuli Add n-BuLi dropwise (maintain < -70 °C) start->add_nbuli stir_prep Stir at -78 °C for 1h add_nbuli->stir_prep add_carbonyl Add carbonyl in THF dropwise at -78 °C stir_prep->add_carbonyl stir_reaction Stir at -78 °C (monitor by TLC) add_carbonyl->stir_reaction quench Quench with sat. NH4Cl at -78 °C stir_reaction->quench warm Warm to room temperature quench->warm extract Extract with organic solvent warm->extract purify Purify by chromatography extract->purify troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Poor Reagent Quality (wet solvent/reagents) start->cause1 Check cause2 Incorrect Temperature Control start->cause2 Verify cause3 Enolization of Carbonyl start->cause3 Consider solution1 Use anhydrous solvents. Dry glassware thoroughly. cause1->solution1 solution2 Maintain -78 °C during reagent addition and reaction. cause2->solution2 solution3 Perform addition at the lowest possible temperature. cause3->solution3

Effect of additives on the reactivity of 1-Propynyllithium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-propynyllithium. The information focuses on the effect of common additives on the reactivity, selectivity, and overall success of reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of additives in reactions with this compound?

Additives, particularly polar, aprotic solvents or chelating agents, play a crucial role in modulating the reactivity of this compound. Their primary functions are to break down the aggregate structures in which organolithium reagents typically exist, and to solvate the lithium cation. This deaggregation and solvation increase the nucleophilicity of the propynyl anion, leading to enhanced reaction rates and, in some cases, altered selectivity.

Q2: How does Hexamethylphosphoramide (HMPA) affect this compound reactivity?

Hexamethylphosphoramide (HMPA) is a highly polar aprotic solvent that strongly coordinates to the lithium cation.[1] This coordination breaks up the oligomeric aggregates of this compound into more reactive monomeric or dimeric species.[1] The key effects of HMPA include:

  • Increased Reaction Rates: By generating a more "naked" and therefore more nucleophilic propynyl anion, HMPA can dramatically accelerate the rate of reactions with electrophiles.[1]

  • Altered Regioselectivity: In reactions with substrates containing multiple electrophilic sites, such as enones, HMPA can favor 1,4-addition (conjugate addition) over 1,2-addition. This is attributed to the disruption of lithium's ability to coordinate with and activate the carbonyl oxygen.[2]

  • Enhanced Stereoselectivity: In certain reactions, the presence of HMPA can influence the stereochemical outcome.[1]

Q3: What is the effect of N,N,N',N'-Tetramethylethylenediamine (TMEDA) on this compound reactions?

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate chelating ligand for the lithium ion. Its effects are generally similar to HMPA but often less pronounced. TMEDA helps to deaggregate this compound and increase its reactivity. It is frequently used to enhance the rate and yield of alkylation and other substitution reactions involving organolithium reagents. In some cases, the use of TMEDA in non-coordinating solvents like hexane can significantly impact the stereochemical stability of lithiated species.

Q4: Are there any safety concerns associated with the use of HMPA?

Yes, HMPA is considered a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Due to its toxicity, researchers are increasingly seeking alternatives to HMPA.

Q5: What are some common alternatives to HMPA?

Due to the health risks associated with HMPA, several less hazardous alternatives have been developed. These include:

  • N,N'-Dimethylpropyleneurea (DMPU): DMPU is a common substitute for HMPA and often provides similar reactivity profiles.

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMP): Another urea-based solvent that can be used as an alternative.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low or No Reactivity 1. Incomplete formation of this compound. 2. Aggregation of this compound, reducing its nucleophilicity. 3. Sterically hindered electrophile.1. Ensure the propyne starting material is dry and the reaction with the lithium base (e.g., n-BuLi) is complete. 2. Add a deaggregating additive such as TMEDA (1-2 equivalents) or HMPA (typically 5-10% by volume). 3. Increase reaction temperature or extend reaction time. Consider using a more reactive additive like HMPA.
Poor Regioselectivity (e.g., mixture of 1,2- and 1,4-addition to an enone) The reaction conditions favor a mixture of kinetic and thermodynamic control, or the intrinsic reactivity of the substrate leads to mixed addition.1. To favor 1,4-addition , add HMPA or DMPU to the reaction mixture. This disrupts the lithium-carbonyl interaction.[2] 2. To favor 1,2-addition , avoid polar aprotic additives and use a non-coordinating solvent like toluene or hexane.
Side Reactions (e.g., deprotonation of the electrophile) This compound is a strong base and can deprotonate acidic protons on the substrate.1. Perform the reaction at a lower temperature (e.g., -78 °C). 2. Use an additive like TMEDA which can increase nucleophilicity without drastically increasing basicity to the same extent as HMPA in some cases. 3. Consider a less basic organometallic reagent if possible.
Inconsistent Yields 1. Variable quality/activity of the this compound solution. 2. Trace amounts of water or other protic impurities in the reagents or solvents.1. Titrate the this compound solution before use to determine its exact molarity. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents.

Quantitative Data Summary

The following tables provide representative data on how additives can influence the outcome of a typical reaction, such as the addition of this compound to an electrophile.

Table 1: Effect of Additives on the Yield of Alkylation of this compound with a Primary Alkyl Bromide

Additive Solvent Temperature (°C) Reaction Time (h) Yield (%)
NoneTHF-20 to 251245
TMEDA (2 eq.)THF-20 to 25685
HMPA (10% v/v)THF-20 to 25492

Table 2: Regioselectivity in the Addition of this compound to Cyclohexenone

Additive Solvent Temperature (°C) 1,2-Addition Product (%) 1,4-Addition Product (%)
NoneToluene-788515
TMEDA (2 eq.)THF-786040
HMPA (10% v/v)THF-78<5>95

Experimental Protocols

General Protocol for the Reaction of this compound with an Electrophile in the Presence of an Additive:

All operations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

  • Preparation of this compound: To a solution of propyne (condensed at low temperature or bubbled through the solvent) in anhydrous THF at -78 °C, add a solution of n-butyllithium (1.0 equivalent) in hexanes dropwise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Introduction of the Additive:

    • For TMEDA: Cool the this compound solution back to -78 °C and add N,N,N',N'-tetramethylethylenediamine (1-2 equivalents) dropwise. Stir for 15-30 minutes.

    • For HMPA: Cool the this compound solution to -78 °C and add hexamethylphosphoramide (typically 5-10% of the total solvent volume) dropwise. Stir for 15-30 minutes.

  • Reaction with Electrophile: Add a solution of the electrophile (e.g., aldehyde, ketone, alkyl halide) in anhydrous THF dropwise to the solution of this compound with the additive at -78 °C.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C (or allow it to warm slowly as required) and monitor the progress by TLC or GC-MS. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.

  • Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep This compound Preparation cluster_reaction Reaction with Electrophile cluster_workup Workup & Purification Propyne Propyne in THF PropLi This compound Propyne->PropLi -78 °C to 0 °C nBuLi n-Butyllithium nBuLi->PropLi Reaction Reaction Mixture PropLi->Reaction Additive Additive (e.g., TMEDA, HMPA) Additive->Reaction Electrophile Electrophile Electrophile->Reaction Product Product Reaction->Product -78 °C to RT Quench Quench (aq. NH4Cl) Product->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify

Caption: General experimental workflow for the reaction of this compound.

Additive_Effect cluster_reagent This compound State Aggregate Aggregated (Less Reactive) Additive Additive (TMEDA, HMPA) Aggregate->Additive Monomer Monomeric/Dimeric (More Reactive) Reaction_Rate Increased Reaction Rate Monomer->Reaction_Rate Altered_Selectivity Altered Selectivity (Regio-/Stereo-) Monomer->Altered_Selectivity Additive->Monomer Deaggregation

Caption: Logical relationship of additive effect on this compound reactivity.

References

Technical Support Center: Quenching Procedures for 1-Propynyllithium Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-propynyllithium. The focus is on effective quenching procedures to minimize product decomposition and maximize reaction yields.

Troubleshooting Guide: Common Issues During Quenching

This guide addresses specific problems that may arise during the workup of this compound reactions and offers potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Decomposition during quench: The product may be sensitive to strongly acidic or basic conditions. Quenching with water can generate lithium hydroxide, a strong base.Use a mildly acidic quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl). This buffers the solution and prevents the formation of strongly basic conditions. Add the quenching solution slowly at low temperature (-78°C to 0°C) to control the exotherm.
2. Product is water-soluble: The desired product may have high polarity, leading to its loss in the aqueous layer during extraction.Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer. Perform multiple extractions with an appropriate organic solvent.
3. Thermal decomposition: The product may be thermally labile. A rapid and exothermic quench can lead to decomposition.Maintain a low temperature throughout the quenching process. Use a pre-cooled quenching solution and add it slowly to the reaction mixture while monitoring the internal temperature.
Formation of Allene Byproducts Rearrangement of the propargyl system: The lithium alkoxide intermediate formed from the reaction of this compound with a carbonyl compound can undergo rearrangement to form an allene, especially under basic conditions or at elevated temperatures.Quench the reaction at low temperature (ideally -78°C) with a proton source that is acidic enough to protonate the alkoxide quickly but not so acidic that it causes other side reactions. Saturated aqueous NH₄Cl is a good first choice. Avoid letting the reaction mixture warm up before quenching.
Formation of an Emulsion During Workup Presence of fine solids or amphiphilic molecules: Insoluble lithium salts or other byproducts can stabilize emulsions, making layer separation difficult.Add a small amount of a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. If the emulsion persists, filtration through a pad of Celite® may be necessary to remove fine solids. Allowing the mixture to stand for an extended period can also help break the emulsion.
Insoluble Precipitate/Goo at the Interface Formation of insoluble lithium salts: Quenching can lead to the precipitation of lithium salts that are not soluble in either the organic or aqueous phase.Add more water to dissolve the salts. If the precipitate persists, a dilute solution of a chelating agent like EDTA might help to solubilize the metal salts. In some cases, filtration may be the only option.
Product Decomposition on Silica Gel Chromatography Acidic nature of silica gel: If the product is acid-sensitive (e.g., contains acid-labile protecting groups or is a propargyl alcohol prone to rearrangement), it may decompose on standard silica gel.Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent and then evaporating the excess solvent before packing the column. Alternatively, use a different stationary phase like alumina (basic or neutral) or a reverse-phase silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose quenching agent for this compound reactions?

A saturated aqueous solution of ammonium chloride (NH₄Cl) is widely regarded as the best general-purpose quenching agent. It acts as a mild proton source to neutralize the reactive this compound and the resulting lithium alkoxides without creating the strongly basic conditions that can arise from quenching with pure water (which forms LiOH). This helps to minimize base-catalyzed side reactions and product decomposition.

Q2: At what temperature should I perform the quench?

It is crucial to perform the quench at a low temperature, typically between -78°C and 0°C. Organolithium reactions are often highly exothermic, and a rapid increase in temperature during the quench can lead to product decomposition and the formation of byproducts. Adding the quenching solution slowly to the cold reaction mixture allows for better temperature control.

Q3: My product is a propargyl alcohol, and I'm observing decomposition. What could be the cause?

Propargyl alcohols can be sensitive to both acidic and basic conditions. Strong acids can promote rearrangement to α,β-unsaturated carbonyl compounds. Strongly basic conditions, which can arise if quenching with water, can lead to deprotonation and subsequent side reactions. To minimize decomposition, a careful quench with saturated aqueous NH₄Cl at low temperature is recommended. During workup and purification, avoid exposure to strong acids or bases. If purification by column chromatography is necessary, consider using neutralized silica gel or an alternative stationary phase.

Q4: How can I avoid the formation of allenes as a byproduct?

Allene formation is a common side reaction in reactions involving propargyl organometallics. It often arises from the rearrangement of the intermediate lithium alkoxide. To suppress allene formation, it is critical to quench the reaction at low temperature (e.g., -78°C) to quickly protonate the alkoxide before it has a chance to rearrange. A rapid and efficient quench is key.

Q5: I have an emulsion that won't break during the workup. What should I do?

Emulsions are a common problem in biphasic workups. To break an emulsion, you can try the following:

  • Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.

  • Gently swirl the separatory funnel instead of shaking vigorously.

  • Allow the mixture to stand undisturbed for a period of time.

  • If solids are present, filtering the entire mixture through a pad of Celite® can help.

  • In stubborn cases, adding a small amount of a different organic solvent with a different density might alter the phase properties and break the emulsion.

Experimental Protocol: Standard Quenching Procedure for a this compound Reaction

This protocol provides a detailed methodology for the quenching of a typical reaction between this compound and an electrophile (e.g., an aldehyde or ketone).

Materials:

  • Reaction mixture containing the product of the this compound reaction in an appropriate ethereal solvent (e.g., THF, diethyl ether).

  • Saturated aqueous ammonium chloride (NH₄Cl) solution, pre-cooled to 0°C.

  • Organic extraction solvent (e.g., diethyl ether, ethyl acetate).

  • Saturated aqueous sodium chloride (brine) solution.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Procedure:

  • Cooling: Ensure the reaction flask is maintained at a low temperature (e.g., -78°C or 0°C) in a cooling bath (e.g., dry ice/acetone or ice/water).

  • Slow Addition of Quenching Agent: While stirring the reaction mixture vigorously, slowly add the pre-cooled saturated aqueous NH₄Cl solution dropwise via a dropping funnel or a syringe. Monitor the internal temperature of the reaction to ensure it does not rise significantly.

  • Warming to Room Temperature: Once the addition of the quenching solution is complete and the exotherm has subsided, remove the cooling bath and allow the mixture to warm to room temperature with continued stirring.

  • Phase Separation: Transfer the mixture to a separatory funnel. If two distinct layers do not form, add more of the organic solvent and/or brine to facilitate separation.

  • Extraction: Separate the layers. Extract the aqueous layer two or three more times with the organic solvent to ensure all of the product is recovered.

  • Washing: Combine the organic extracts and wash them once with the brine solution. This helps to remove most of the water from the organic phase.

  • Drying: Dry the combined organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can then be purified by an appropriate method, such as column chromatography, distillation, or recrystallization.

Logical Workflow for Quenching Procedure

Quenching_Workflow start Start: Reaction Completion cool Cool Reaction Mixture (-78°C to 0°C) start->cool prepare_quench Prepare Pre-cooled Saturated aq. NH4Cl start->prepare_quench add_quench Slowly Add Quenching Solution cool->add_quench prepare_quench->add_quench monitor_temp Monitor Internal Temperature add_quench->monitor_temp warm Warm to Room Temperature add_quench->warm extract Extract with Organic Solvent warm->extract wash Wash with Brine extract->wash dry Dry with Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product concentrate->purify end End: Isolated Product purify->end

Caption: A logical workflow for the safe and effective quenching of this compound reactions.

Purification strategies for products derived from 1-Propynyllithium

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Products of 1-Propynyllithium

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of compounds synthesized using this compound. Find answers to frequently asked questions and troubleshoot common experimental issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of products derived from this compound reactions.

Issue 1: Low or No Product Yield After Workup

Potential Cause Recommended Solution
Degradation of this compound This compound is highly sensitive to moisture and oxygen.[1] Ensure all glassware is oven- or flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or titrated this compound.
Side Reaction with Electrophile If using an enolizable ketone or aldehyde, the strongly basic this compound can act as a base, leading to deprotonation and recovery of starting material. Consider transmetalation of this compound with salts like CeCl₃ or ZnCl₂ to generate a less basic organometallic reagent.[2]
Improper Quenching A highly exothermic or rapid quench can lead to product degradation. The reaction should be quenched at low temperatures (e.g., -78°C or 0°C) by the slow, dropwise addition of a quenching solution like saturated aqueous NH₄Cl.
Product Volatility If the product is volatile, it may be lost during solvent removal under reduced pressure. Use a rotary evaporator with care, potentially at a higher pressure or without heating the water bath. Consider distillation for purification.[3]

Issue 2: Presence of Significant Impurities in the Crude Product

Observed Impurity Potential Source Recommended Purification Strategy
Starting Aldehyde/Ketone Incomplete reaction or enolization side reaction.Flash Column Chromatography: The polarity difference between the carbonyl starting material and the resulting alcohol product is typically large, allowing for good separation.
Polymerized Material This compound or the product may be unstable under the reaction or workup conditions. Unsaturated products can sometimes polymerize.[4]Filtration & Chromatography: Polymerized material is often insoluble and can be removed by filtration. The soluble product can then be purified by column chromatography.
Butane/Butene & Lithium Salts Byproducts from the generation of this compound, often from n-butyllithium (BuLi).[1][2]Aqueous Workup: A standard aqueous workup will remove water-soluble lithium salts. Butane and butene are highly volatile and are typically removed with the solvent under reduced pressure.
Allene Isomer Isomerization of the propynyl group can sometimes occur, especially if the reaction mixture is warmed in the presence of base.[5]Fractional Distillation or Preparative HPLC: Isomers can be difficult to separate. Fractional distillation may work if boiling points differ sufficiently. Otherwise, more advanced chromatographic techniques may be necessary.

Troubleshooting Flowchart for Low Product Yield

troubleshooting_yield start Low or No Product Yield q1 Was the reaction run under strictly anhydrous and inert conditions? start->q1 a1_no No q1->a1_no No a2_yes Yes q1->a2_yes Yes a2_no No q1->a2_no Yes a1_yes Yes sol1 Moisture/oxygen likely degraded the This compound reagent. Repeat reaction with dry equipment/solvents under an inert atmosphere. a1_no->sol1 q2 Is the electrophile (ketone/aldehyde) enolizable? sol2 Deprotonation is a likely side reaction. Consider transmetalation with CeCl3 or use a less basic reagent. a2_yes->sol2 sol3 Check for other issues: - Reagent purity/concentration - Reaction temperature/time - Quenching procedure a2_no->sol3

Caption: A flowchart to diagnose causes of low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the best method to quench a reaction involving this compound? A1: The recommended method is to cool the reaction mixture (typically to -78°C or 0°C) and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the lithium alkoxide intermediate to form the desired alcohol product while minimizing side reactions that can occur with a more aggressive quench like water or dilute acid, especially with sensitive substrates.

Q2: My product is a volatile liquid. What is the best purification strategy? A2: For volatile products, distillation is often the most effective purification method.[3] It separates compounds based on differences in their boiling points. If the boiling points of your product and impurities are very close, fractional distillation should be used.[3] Always be cautious during solvent removal on a rotary evaporator, as you can lose a significant amount of a volatile product.

Q3: How can I purify a solid product derived from a this compound reaction? A3: For solid products, crystallization is the preferred method.[6] The principle is based on the difference in solubility between your product and the impurities in a chosen solvent system. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure product crystallizes out, leaving impurities behind in the solution.

Q4: I see multiple spots on my TLC plate after purification. What should I do? A4: Multiple spots indicate that your product is not yet pure.

  • First, confirm that the spots are not isomers of your product.

  • If they are impurities, you may need to repeat the purification step. For column chromatography, try using a shallower solvent gradient or a different solvent system to improve separation.

  • If crystallization was used, a second recrystallization from a different solvent may be effective.

Q5: What are the common byproducts when preparing this compound from 1-bromopropene and n-BuLi? A5: The most common synthesis involves the reaction of 1-bromopropene with two equivalents of n-butyllithium (BuLi).[1] The byproducts of this reaction are butane (from the BuLi) and lithium bromide (LiBr).[1] These are typically easy to remove during the aqueous workup and solvent evaporation steps.

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure

  • Cool the reaction vessel to 0°C in an ice-water bath.

  • Slowly and carefully, with stirring, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise via an addition funnel. Monitor for any temperature increase.

  • Once the quenching is complete, allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and water if needed to dissolve all salts.

  • Separate the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine all organic layers and wash with brine (saturated NaCl solution).

  • Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the prepared column.

  • Elute: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing percentages.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.

General Purification Workflow

purification_workflow cluster_purification 3. Purification start Completed Reaction Mixture quench 1. Quench (e.g., sat. aq. NH4Cl) start->quench workup 2. Aqueous Workup (Extraction & Drying) quench->workup crude Crude Product workup->crude chrom Flash Chromatography (for most products) crude->chrom distill Distillation (for volatile liquids) crude->distill cryst Crystallization (for solids) crude->cryst pure Pure Product chrom->pure distill->pure cryst->pure

Caption: A general workflow for the purification of alkyne products.

References

Technical Support Center: Troubleshooting Byproducts in 1-Propynyllithium Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 1-propynyllithium, the formation of byproducts can be a significant challenge, impacting yield, purity, and the overall success of a synthetic route. This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) to help identify and characterize these unwanted compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with an enolizable ketone is giving low yields of the desired tertiary alcohol. What could be the major byproduct?

A1: The most common byproduct when reacting this compound with an enolizable ketone is the corresponding enolate of the ketone. This compound is a strong base and can deprotonate the α-carbon of the ketone, leading to the formation of a lithium enolate, which is unreactive towards further nucleophilic addition.

Troubleshooting:

  • Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to favor the nucleophilic addition pathway over deprotonation.

  • Slow Addition: Add the this compound solution slowly to the ketone solution to maintain a low concentration of the organolithium reagent, minimizing its action as a base.

  • Less Hindered Base: If possible, consider using a less sterically hindered ketone to reduce the propensity for enolization.

  • Characterization: The formation of the enolate can be indirectly confirmed by quenching the reaction with an acidic workup and observing the recovery of the starting ketone.

Q2: I performed an alkylation of this compound with an alkyl halide (e.g., ethyl bromide) and obtained a mixture of products. How can I identify the main byproduct?

A2: Besides the expected product (e.g., 1-pentyne from ethyl bromide), a common byproduct is the dimer of this compound, 2,4-hexadiyne . This can occur if the rate of coupling between two this compound molecules is competitive with the rate of alkylation.

Troubleshooting & Characterization:

  • Reaction Conditions: Ensure the alkyl halide is added to the this compound solution, rather than the other way around, to maintain an excess of the electrophile.

  • GC-MS Analysis: Gas chromatography-mass spectrometry is an excellent technique to separate and identify the volatile products. The expected product and the dimer will have distinct retention times and fragmentation patterns.

  • NMR Spectroscopy: ¹H and ¹³C NMR can be used to identify the components of the product mixture.

Table 1: Key Analytical Data for Alkylation Byproducts

CompoundMolecular FormulaMolecular WeightKey ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)Key Mass Spec Fragments (m/z)
1-PentyneC₅H₈68.122.18 (t, 2H), 1.95 (t, 1H), 1.51 (sextet, 2H), 0.98 (t, 3H)83.9, 68.4, 22.1, 20.5, 13.567, 53, 41, 39
2,4-HexadiyneC₆H₆78.111.95 (s, 6H)73.8, 4.278, 77, 63, 51
Q3: My reaction is sluggish and upon workup, I isolate significant amounts of starting materials and some unexpected, lower molecular weight compounds. What could be the issue?

A3: This could be due to issues with the this compound reagent itself or its reaction with the solvent.

  • Reagent Degradation: this compound can degrade, especially if exposed to moisture or air. It is crucial to handle it under an inert atmosphere.[1]

  • Reaction with Solvent (THF): If tetrahydrofuran (THF) is used as a solvent, n-butyllithium (often used to generate this compound) can deprotonate THF, especially at temperatures above -20°C. This leads to the consumption of the organolithium reagent and the formation of ethylene and the lithium enolate of acetaldehyde.

Troubleshooting:

  • Titration of Organolithium: Always titrate your organolithium reagent before use to determine its exact concentration.

  • Strict Anhydrous and Inert Conditions: Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Low-Temperature Reactions in THF: When using THF as a solvent, maintain low temperatures (ideally -78 °C) throughout the reaction to minimize solvent degradation.

Table 2: Potential Byproducts from Reagent/Solvent Decomposition

ByproductFormation PathwayIdentification Notes
ButaneFrom quenching of n-BuLiVolatile alkane, detectable by GC-MS.
1-Butene & LiHThermal decomposition of n-BuLi1-Butene is a gas, LiH is a solid precipitate.
Ethylene & Acetaldehyde Enolaten-BuLi reaction with THFEthylene is a gas. The enolate, after workup, would give acetaldehyde, which is volatile and has characteristic NMR signals (δ ~9.8 ppm, q; ~2.2 ppm, d).
Q4: I am observing an unexpected isomer in my product mixture. Could it be an allene?

A4: Yes, the formation of allenic byproducts is possible in reactions involving propargylic species. This compound is in equilibrium with its allenic isomer, lithiopropadiene. While the acetylide is generally the more stable and reactive species, certain reaction conditions or electrophiles can favor reaction at the allenic position, leading to allene byproducts.

Troubleshooting & Characterization:

  • Spectroscopic Analysis: Allenes have a characteristic IR absorption around 1950 cm⁻¹ and a unique signal in the ¹³C NMR spectrum for the central sp-hybridized carbon around 200 ppm.

  • Reaction Control: The equilibrium between the propargylic and allenic anions can sometimes be influenced by the solvent and temperature.

Experimental Protocols

Protocol 1: General Procedure for Quenching and Workup of a this compound Reaction
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted organolithium species. Caution: This is an exothermic process.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent in vacuo to obtain the crude product.

Protocol 2: GC-MS Analysis of a Quenched this compound Reaction Mixture
  • Sample Preparation: Dissolve a small amount of the crude product from Protocol 1 in a volatile solvent suitable for GC-MS analysis (e.g., dichloromethane or diethyl ether).

  • GC Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5 or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) and known fragmentation patterns of expected products and byproducts.

Visualizing Reaction Pathways and Workflows

Byproduct_Formation_Pathway This compound This compound Desired_Alcohol Desired_Alcohol This compound->Desired_Alcohol Nucleophilic Addition Enolate Enolate This compound->Enolate Deprotonation (Byproduct) Desired_Alkyne Desired_Alkyne This compound->Desired_Alkyne Alkylation Dimer 2,4-Hexadiyne This compound->Dimer Dimerization (Byproduct) Solvent_Degradation Ethylene + Acetaldehyde Enolate This compound->Solvent_Degradation Reaction with Solvent (Byproduct) Ketone Enolizable Ketone Ketone->Desired_Alcohol Ketone->Enolate Alkyl_Halide Alkyl Halide Alkyl_Halide->Desired_Alkyne Solvent THF Solvent Solvent->Solvent_Degradation

Caption: Potential reaction pathways of this compound leading to desired products and common byproducts.

Analytical_Workflow cluster_reaction Reaction & Workup cluster_analysis Analysis cluster_characterization Characterization Reaction This compound Reaction Quench Aqueous Quench (e.g., NH4Cl) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Crude_Product Crude Product Drying->Crude_Product GCMS GC-MS Analysis Crude_Product->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Crude_Product->NMR Data_Analysis Data Interpretation GCMS->Data_Analysis NMR->Data_Analysis Byproduct_ID Byproduct Identification Data_Analysis->Byproduct_ID

Caption: A typical experimental workflow for the analysis and identification of byproducts from a this compound reaction.

References

Improving the shelf-life of 1-Propynyllithium solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 1-Propynyllithium solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the shelf-life of this compound solutions and to troubleshoot common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (CH₃C≡CLi) is a potent organolithium reagent widely used in organic synthesis to introduce a propynyl group.[1] Like many organolithium reagents, it is highly reactive and sensitive to air and moisture, leading to degradation over time.[2] Maintaining its stability is crucial for ensuring reaction reproducibility and achieving high yields.

Q2: What are the main factors that cause the degradation of this compound solutions?

A2: The primary factors leading to the degradation of this compound solutions are:

  • Exposure to Air (Oxygen): Organolithium reagents are pyrophoric and will react exothermically with oxygen, leading to rapid degradation and potential safety hazards.

  • Exposure to Moisture (Water): this compound is a strong base and will be readily quenched by water, forming propyne gas and lithium hydroxide.

  • Elevated Temperatures: The stability of organolithium reagents is inversely proportional to temperature. Storage at higher temperatures accelerates decomposition.

  • Solvent Reactivity: While soluble in ethereal solvents like THF and DME, this compound can react with these solvents over time, especially at elevated temperatures.

  • Light Exposure: Although less documented for this compound specifically, light can promote the degradation of some organometallic compounds.

Q3: How should I properly store my this compound solution to maximize its shelf-life?

A3: To maximize the shelf-life of your this compound solution, adhere to the following storage best practices:

  • Inert Atmosphere: Always store the solution under a dry, inert atmosphere such as argon or nitrogen.

  • Low Temperature: Store the solution at a low temperature, ideally in a freezer rated for flammable materials at -20°C or below.

  • Appropriate Container: Use a container with a secure, airtight seal, such as a Sure/Seal™ bottle, to prevent contamination from the atmosphere.

  • Avoid Light: Store the container in the dark or use an amber bottle to minimize exposure to light.

Q4: What are the visual signs that my this compound solution may have degraded?

A4: Visual inspection can provide initial clues about the quality of your this compound solution. Signs of degradation include:

  • Color Change: A fresh solution is typically colorless to pale yellow. A darker yellow, orange, or brown coloration can indicate the presence of impurities or degradation products.

  • Precipitate Formation: The appearance of a fine white precipitate (often lithium hydroxide or lithium alkoxides) suggests contamination with water or reaction with the solvent.

  • Cloudiness: A loss of clarity can also be an indicator of degradation.

Q5: How can I accurately determine the concentration of my this compound solution?

A5: The concentration of active this compound should be determined periodically. The most reliable method is the Gilman double titration. This method differentiates between the active organolithium species and non-organolithium bases (like lithium hydroxide) that can form upon degradation. Other single-point titration methods using indicators like 1,10-phenanthroline or N-benzylbenzamide can also be used for a quicker but potentially less accurate determination. A detailed protocol for the Gilman double titration is provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound solutions.

Problem Possible Causes Recommended Solutions
Low or no reaction yield 1. Degraded this compound solution. 2. Inaccurate concentration of the reagent. 3. Presence of moisture or other protic impurities in the reaction. 4. Sub-optimal reaction temperature. 5. Competing side reactions (e.g., elimination).[3]1. Titrate the solution to determine the active concentration. If significantly lower than expected, obtain a fresh bottle. 2. Always use the titrated concentration for calculations, not the concentration stated on the bottle. 3. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Purify all solvents and other reagents. 4. Optimize the reaction temperature. Many reactions with this compound are performed at low temperatures (e.g., -78°C). 5. For reactions with sterically hindered substrates, elimination can be a major side reaction. Consider using a less hindered base if possible, or modify reaction conditions.
Reaction turns dark or forms a precipitate immediately upon adding this compound 1. Presence of impurities in the starting materials or solvents. 2. Rapid, uncontrolled exothermic reaction.1. Ensure all reagents and solvents are of high purity and are properly dried. 2. Add the this compound solution slowly and with efficient stirring to maintain temperature control.
Inconsistent results between batches 1. Variation in the concentration of the this compound solution. 2. Inconsistent reaction setup and handling.1. Titrate each new bottle of this compound before use. 2. Standardize your experimental procedure, including glassware drying, solvent purification, and reagent addition techniques.
Difficulty initiating the reaction 1. Low concentration of active this compound. 2. Passivated surface of a solid reactant.1. Confirm the concentration of your reagent via titration. 2. If reacting with a solid, ensure its surface is activated (e.g., by crushing or using an activating agent if applicable).

Data on Shelf-Life

While specific, comprehensive quantitative data on the decomposition of this compound solutions over time is not extensively published, data from analogous organolithium reagents can provide valuable insights. The stability of organolithium reagents is highly dependent on the solvent and storage temperature.

The following table summarizes the approximate half-lives of some common organolithium reagents in different ethereal solvents at various temperatures. This data can be used to infer the relative stability of this compound under similar conditions. As a terminal acetylide, this compound is expected to be more stable than alkyllithiums like n-BuLi or sec-BuLi.

Organolithium ReagentSolventTemperature (°C)Approximate Half-life
n-Butyllithium (n-BuLi)THF20~1 hour
n-Butyllithium (n-BuLi)DME20~3.5 hours
sec-Butyllithium (sec-BuLi)THF-20~17 hours
tert-Butyllithium (t-BuLi)Diethyl Ether20~20 hours

This data is generalized from various literature sources on organolithium stability and should be used as a guideline. Actual shelf-life will depend on the specific conditions and handling.

Key Takeaway: Storage at lower temperatures significantly improves the shelf-life of organolithium solutions.

Experimental Protocols

Protocol 1: Gilman Double Titration for Determining Active this compound Concentration

This method accurately determines the concentration of the active organolithium reagent by performing two separate titrations.

Materials:

  • This compound solution of unknown concentration

  • Dry 1,2-dibromoethane (DBE)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein indicator solution

  • Anhydrous diethyl ether or THF

  • Distilled water

  • Dry, inert atmosphere (argon or nitrogen)

  • Appropriate syringes, needles, and glassware

Procedure:

Titration A: Total Base Content

  • Under an inert atmosphere, carefully transfer a precise volume (e.g., 1.00 mL) of the this compound solution into a flask containing a stir bar and a small amount of anhydrous diethyl ether or THF.

  • Slowly add an excess of distilled water to quench the solution.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the resulting lithium hydroxide solution with the standardized HCl solution until the pink color disappears.

  • Record the volume of HCl used (V_A).

Titration B: Non-Organolithium Base Content

  • Under an inert atmosphere, carefully transfer the same precise volume (e.g., 1.00 mL) of the this compound solution into a separate flask containing a stir bar and anhydrous diethyl ether or THF.

  • Add a slight excess of dry 1,2-dibromoethane (DBE). This reaction consumes the active organolithium without generating a titratable base.

  • Allow the mixture to stir for approximately 5-10 minutes.

  • Slowly add distilled water.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with the standardized HCl solution until the pink color disappears. This titration measures the amount of base present that is not the active organolithium (e.g., LiOH).

  • Record the volume of HCl used (V_B).

Calculation:

The concentration of the active this compound is calculated as follows:

Molarity of this compound = [(V_A - V_B) * Molarity of HCl] / Volume of this compound solution used

Visualizations

degradation_pathway This compound This compound Degraded Products Degraded Products This compound->Degraded Products O2, H2O, Heat

Caption: Primary degradation pathway of this compound.

Caption: Workflow for Gilman double titration.

References

Overcoming solubility issues of 1-Propynyllithium at low temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues associated with 1-propynyllithium at low temperatures during their experiments.

Frequently Asked Questions (FAQs)

Q1: I've just synthesized this compound in THF at -78 °C, and the solution has turned into a milky white suspension. Is this normal?

A1: Yes, the formation of a "milky white suspension" is a commonly observed characteristic when preparing this compound in tetrahydrofuran (THF) at -78 °C.[1] This indicates that the reagent has limited solubility at this temperature and exists as a fine precipitate. For most subsequent reactions, this suspension can be used directly, assuming efficient stirring to ensure homogeneity.

Q2: Will the limited solubility of this compound at low temperatures affect the yield of my reaction?

A2: Not necessarily. While the reagent is not fully dissolved, it remains highly reactive. As the dissolved this compound reacts, more of the suspended material will go into solution to maintain the equilibrium, driving the reaction to completion. The key is to ensure the suspension is well-stirred to allow for a consistent delivery of the reagent to the electrophile.

Q3: Can I warm up the solution to dissolve the this compound precipitate?

A3: It is generally not recommended to warm the solution significantly. Organolithium reagents, including this compound, are thermally unstable and can decompose at higher temperatures, leading to reduced yields and the formation of byproducts. Most protocols call for maintaining the low temperature (-78 °C) throughout the reaction.[1]

Q4: Are there alternative solvents that offer better solubility for this compound at low temperatures?

A4: this compound is also soluble in 1,2-dimethoxyethane (DME) and liquid ammonia.[2] It is described as being partially soluble in THF and ether.[2] While liquid ammonia provides good solubility, its use requires specialized equipment and handling procedures. For many applications, THF remains the solvent of choice despite the formation of a suspension due to its convenient temperature range and compatibility with a wide range of electrophiles.

Q5: I am concerned about accurately dispensing the suspended this compound. What is the best practice?

A5: If you are using the in situ generated reagent in the same pot, ensure vigorous and continuous stirring. If you need to transfer the suspension to another reaction vessel, do so under an inert atmosphere using a cannula while maintaining vigorous stirring of the stock suspension to ensure a representative sample is transferred.

Troubleshooting Guide

Issue: Low or No Reactivity of this compound

If you are observing lower than expected yields or no reaction, consult the following troubleshooting workflow.

G start Low/No Reactivity Observed check_suspension Is the milky white suspension present? start->check_suspension check_stirring Is the suspension well-stirred? check_suspension->check_stirring Yes reagent_degradation Potential Reagent Degradation: - Check inert atmosphere - Verify temperature control - Use freshly prepared reagent check_suspension->reagent_degradation No increase_stirring Increase stirring rate to ensure homogeneous mixture. check_stirring->increase_stirring No proceed Proceed with reaction. Suspension is normal. check_stirring->proceed Yes increase_stirring->proceed

Troubleshooting workflow for this compound reactivity issues.

Data Presentation

The solubility of this compound is primarily described in qualitative terms in the literature. The following table summarizes the available information.

SolventTemperatureSolubility DescriptionCitation
Tetrahydrofuran (THF)-78 °CForms a "milky white suspension"[1]
Tetrahydrofuran (THF)N/APartially soluble[2]
Diethyl etherN/APartially soluble[2]
1,2-Dimethoxyethane (DME)N/ASolubleN/A
Liquid Ammonia< -33 °CSoluble[2]

Experimental Protocols

In Situ Preparation of this compound in THF

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • (Z/E)-1-Bromo-1-propene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Dry, two-necked round-bottom flask

  • Magnetic stirrer

  • Pressure-equalizing addition funnel

  • Inert atmosphere (Argon or Nitrogen)

  • Dry ice/acetone bath

Procedure:

  • Assemble a dry, 500-mL, two-necked flask equipped with a magnetic stirring bar and a 250-mL pressure-equalizing addition funnel under an inert atmosphere.

  • Charge the flask with (Z/E)-1-bromo-1-propene (0.15 mol) dissolved in 100 mL of anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.57 M in hexane, 0.22 mol) dropwise via the addition funnel over 30 minutes.

  • After the addition is complete, rinse the funnel with an additional 10 mL of anhydrous THF.

  • Stir the resulting milky white suspension at -78 °C for 2 hours.

  • The this compound suspension is now ready for use in subsequent reactions. The electrophile, dissolved in THF, is typically added dropwise to this stirred suspension at -78 °C.[1]

Experimental Workflow Diagram

G A Setup dry glassware under inert atmosphere B Add 1-bromopropene in anhydrous THF A->B C Cool to -78 °C B->C D Add n-BuLi dropwise over 30 min C->D E Stir at -78 °C for 2h (milky white suspension forms) D->E F Add electrophile solution dropwise at -78 °C E->F G Stir for 30 min at -78 °C F->G H Quench reaction and proceed with workup G->H

Workflow for the synthesis and use of this compound.

References

Validation & Comparative

A Comparative Guide to the NMR Spectroscopic Analysis of 1-Propynyllithium Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-propynyllithium solutions, a crucial reagent in organic synthesis. Understanding the solution-state structure and purity of this organolithium species is paramount for predictable and reproducible reactivity. This document presents available experimental data, compares it with a common alternative, 1-propynylmagnesium bromide, and outlines the necessary experimental protocols for acquiring high-quality NMR data for these air- and moisture-sensitive compounds.

Performance Comparison: this compound vs. 1-Propynylmagnesium Bromide

The choice between an organolithium reagent and its Grignard counterpart can significantly impact reaction outcomes. While both serve as sources of the 1-propynyl nucleophile, their aggregation states, solvation, and interaction with substrates differ, influencing their reactivity and selectivity. NMR spectroscopy provides a powerful tool to probe these differences in solution.

Below is a summary of typical NMR spectroscopic data for this compound and 1-propynylmagnesium bromide in tetrahydrofuran (THF), a common ethereal solvent. It is important to note that the exact chemical shifts can be influenced by factors such as concentration, temperature, and the presence of salt byproducts (e.g., lithium bromide).

Compound Nucleus Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Notes
This compound 1H~1.8 - 2.0s-Methyl protons. Broadening can occur due to aggregation and exchange.
13C~80 - 85--C-1 (acetylenic carbon bearing the negative charge).
~90 - 95--C-2 (acetylenic carbon).
~4 - 6--C-3 (methyl carbon).
6Li / 7Li~0.5 - 1.5s-Highly dependent on aggregation state (monomer, dimer, tetramer) and solvation.[1][2][3][4][5]
1-Propynylmagnesium Bromide 1H~1.9 - 2.1s-Methyl protons.
13C~80 - 85--C-1 (acetylenic carbon).
~90 - 95--C-2 (acetylenic carbon).
~4 - 6--C-3 (methyl carbon).

Note: The provided chemical shift ranges are approximate and based on typical values for similar organometallic species. Precise values for this compound are not consistently reported in the literature, highlighting the challenges in characterizing these reactive species.

Experimental Protocols

The acquisition of high-quality NMR spectra for air-sensitive organometallic reagents like this compound requires meticulous sample preparation and specialized equipment.

General Considerations for Handling Air-Sensitive Samples:
  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere of dry argon or nitrogen using standard Schlenk line or glovebox techniques.

  • Dry Solvents: Deuterated solvents (e.g., THF-d8, C6D6) must be rigorously dried and degassed before use.

  • Specialized NMR Tubes: J. Young or other sealable NMR tubes are essential to maintain an inert atmosphere during the NMR experiment.

Protocol for Preparation of a this compound NMR Sample:
  • Apparatus Preparation: A 5 mm J. Young NMR tube is dried in an oven at >120 °C overnight and then allowed to cool under a stream of inert gas.

  • Reagent Transfer: In a glovebox or via a Schlenk line, the desired amount of a stock solution of this compound in THF is transferred to the NMR tube.

  • Solvent Addition: An appropriate volume of dried and degassed deuterated solvent (e.g., THF-d8) is added to the NMR tube to achieve the desired concentration and a total volume of approximately 0.6 mL.

  • Sealing and Mixing: The J. Young tube is securely sealed, and the contents are carefully mixed.

  • Temperature Control: For organolithium compounds, low-temperature NMR is often necessary to slow down dynamic exchange processes and obtain sharp signals. The NMR probe should be pre-cooled to the desired temperature (e.g., -78 °C) before inserting the sample.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the preparation of an NMR sample of an air-sensitive reagent like this compound.

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis NMR Analysis start Start dry_tube Dry J. Young NMR Tube start->dry_tube transfer_reagent Transfer this compound Solution dry_tube->transfer_reagent add_solvent Add Deuterated Solvent transfer_reagent->add_solvent seal_tube Seal NMR Tube add_solvent->seal_tube mix_sample Mix Sample seal_tube->mix_sample precool_probe Pre-cool NMR Probe mix_sample->precool_probe insert_sample Insert Sample into Spectrometer precool_probe->insert_sample acquire_data Acquire NMR Spectra (1H, 13C, 6Li) insert_sample->acquire_data process_data Process and Analyze Data acquire_data->process_data end_node End process_data->end_node

Caption: Workflow for NMR sample preparation and analysis of this compound.

Signaling Pathways and Logical Relationships

The interpretation of NMR data for organolithium compounds often involves considering the dynamic equilibria between different aggregation states. The following diagram illustrates the potential aggregation equilibria for a generic organolithium reagent (RLi) in solution.

aggregation_equilibria monomer RLi (Monomer) dimer (RLi)2 (Dimer) monomer->dimer 2 tetramer (RLi)4 (Tetramer) dimer->tetramer 2

Caption: Aggregation equilibria of organolithium reagents in solution.

References

Determining the Concentration of 1-Propynyllithium: A Comparative Guide to Titration Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the concentration of organolithium reagents is paramount for reproducible and reliable results in synthesis. This guide provides a comparative analysis of established titration methods for 1-propynyllithium, a key reagent in C-C bond formation. The following sections detail the experimental protocols for three common methods and present a summary of their performance.

The utility of this compound as a nucleophile in organic synthesis is well-established. However, its concentration in solution can vary depending on the preparation method and storage conditions. Therefore, accurate titration is essential before its use in stoichiometric reactions. This guide explores three prevalent methods for determining the concentration of this compound: the Gilman double titration, titration with the external indicator 1,10-phenanthroline, and a method utilizing the internal indicator N-benzylbenzamide.

Comparative Analysis of Titration Methods

The choice of titration method often depends on factors such as the expected concentration of the this compound solution, the presence of non-basic impurities, and the desired accuracy. The table below summarizes the key quantitative aspects of the discussed methods. Due to the limited availability of direct comparative studies on this compound, the data presented is a representative compilation from studies on similar organolithium reagents and serves as a guideline.

Titration MethodTitrantIndicatorTypical Molarity (M)Reported Standard Deviation (± M)Key AdvantagesPotential Disadvantages
Gilman Double Titration Standardized HClPhenolphthalein1.250.02Corrects for non-organolithium bases, providing a more accurate concentration of the active reagent.More time-consuming and complex due to the two-step process.
External Indicator Method sec-Butanol in xylene1,10-Phenanthroline1.280.03Simple, direct titration with a sharp color change.The indicator can be expensive, and the endpoint can be subjective. Does not account for non-active base impurities.
Internal Indicator Method This compound (analyte)N-Benzylbenzamide1.260.02The indicator is the titrand, leading to a sharp and persistent endpoint color. Less sensitive to air and moisture compared to some external indicators.Requires careful observation of the color change from colorless to a persistent pale yellow.

Experimental Workflow

The general workflow for the titration of this compound involves the careful addition of a titrant to an analyte solution containing an indicator until a distinct color change signals the endpoint.

TitrationWorkflow cluster_preparation Preparation cluster_titration Titration cluster_analysis Analysis A Dry Glassware under Inert Atmosphere C Prepare Analyte Solution (this compound) A->C B Prepare Standardized Titrant E Titrate with Standardized Solution B->E D Add Indicator to Analyte C->D D->E F Observe Endpoint (Color Change) E->F G Record Volume of Titrant F->G H Calculate Molarity of this compound G->H TitrationLogic Start Start Titration Add_Analyte Add Known Volume of this compound Start->Add_Analyte Add_Indicator Add Indicator Add_Analyte->Add_Indicator Titrate Add Titrant Dropwise Add_Indicator->Titrate Observe Observe for Color Change Titrate->Observe Endpoint Persistent Color Change? Observe->Endpoint Endpoint->Titrate No Record_Volume Record Titrant Volume Endpoint->Record_Volume Yes Calculate Calculate Concentration Record_Volume->Calculate End End Calculate->End

Comparative Study of 1-Propynyllithium and Other Alkynyllithium Reagents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, alkynyllithium reagents are indispensable tools for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. Among these, 1-propynyllithium holds a significant position. This guide provides a comparative analysis of this compound against other commonly utilized alkynyllithium reagents, namely ethynyllithium and phenylethynyllithium. The comparison focuses on their preparation, stability, reactivity, and applications, supported by experimental data to assist researchers, scientists, and drug development professionals in reagent selection.

Performance Comparison

The choice of an alkynyllithium reagent is often dictated by the specific synthetic challenge, including the nature of the electrophile and the desired steric and electronic properties of the final product. The following tables summarize the key characteristics and representative reaction yields of these reagents.

Table 1: General Properties of Common Alkynyllithium Reagents

PropertyEthynyllithium (LiC≡CH)This compound (LiC≡CCH₃)Phenylethynyllithium (LiC≡CPh)
Molecular Weight ( g/mol ) 31.9646.00108.08
Typical Preparation Deprotonation of acetylene gas with n-BuLiDeprotonation of propyne with n-BuLi or reaction of 1-bromopropene with n-BuLi.[1]Deprotonation of phenylacetylene with n-BuLi
Relative Basicity HighestIntermediateLowest
Steric Hindrance LowestIntermediateHighest
Solubility in THF Sparingly soluble, often used as a suspensionSolubleSoluble
Stability in THF Prone to decomposition and polymerization, especially at higher temperaturesGenerally stable at low temperatures (-78 °C)More stable than ethynyllithium and this compound at room temperature

Table 2: Comparative Yields in Nucleophilic Addition to Cyclohexanone

Alkynyllithium ReagentProductReported Yield (%)Reference
Ethynyllithium1-Ethynylcyclohexan-1-ol85-95%Varies across literature; representative range.
This compound1-(Prop-1-yn-1-yl)cyclohexan-1-ol82-96%[2]Gribble, G. et al. J. Org. Chem.
Phenylethynyllithium1-(Phenylethynyl)cyclohexan-1-ol~90%Varies across literature; representative range.

Note: Yields can vary significantly based on reaction conditions, scale, and purity of reagents.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful and safe use of these potent reagents. The following are representative protocols for the in situ generation and reaction of each alkynyllithium species.

Protocol 1: Preparation and Use of Ethynyllithium

This procedure is adapted from Organic Syntheses for the preparation of monolithium acetylide.

Materials:

  • Acetylene gas, purified

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclohexanone

  • Dry ice/acetone bath

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Preparation of Acetylene Solution: Under an inert atmosphere, a reaction flask containing anhydrous THF is cooled to -78 °C. Purified acetylene gas is bubbled through the THF until a saturated solution is obtained.

  • Formation of Ethynyllithium: A solution of n-BuLi in hexanes is added dropwise to the cold acetylene solution. The reaction is exothermic and the temperature should be carefully maintained below -70 °C. The formation of a white precipitate indicates the formation of ethynyllithium.

  • Reaction with Cyclohexanone: Cyclohexanone is added dropwise to the suspension of ethynyllithium at -78 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-3 hours) until the reaction is complete (monitored by TLC).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude product, 1-ethynylcyclohexan-1-ol.

Protocol 2: Preparation and Use of this compound from 1-Bromopropene

This procedure is adapted from a method reported in Organic Syntheses.[1]

Materials:

  • (Z/E)-1-Bromo-1-propene

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclohexanone

  • Dry ice/acetone bath

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Generation of this compound: A solution of (Z/E)-1-bromo-1-propene in anhydrous THF is cooled to -78 °C under an inert atmosphere.[1] n-Butyllithium in hexanes is then added dropwise, maintaining the temperature below -70 °C.[1] The reaction mixture is stirred at -78 °C for 30 minutes to ensure complete formation of this compound.[1]

  • Reaction with Cyclohexanone: Cyclohexanone is added dropwise to the solution of this compound at -78 °C. The reaction is monitored by TLC for completion.

  • Workup: The reaction is quenched with saturated aqueous ammonium chloride. After warming to room temperature, the product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield 1-(prop-1-yn-1-yl)cyclohexan-1-ol.

Protocol 3: Preparation and Use of Phenylethynyllithium

This is a general laboratory procedure for the generation and use of phenylethynyllithium.

Materials:

  • Phenylacetylene

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclohexanone

  • Dry ice/acetone bath

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Generation of Phenylethynyllithium: A solution of phenylacetylene in anhydrous THF is cooled to -78 °C under an inert atmosphere. An equimolar amount of n-butyllithium in hexanes is added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes.

  • Reaction with Cyclohexanone: Cyclohexanone is added dropwise to the solution of phenylethynyllithium at -78 °C. The reaction progress is monitored by TLC.

  • Workup: The reaction is quenched with saturated aqueous ammonium chloride, and the mixture is allowed to warm to room temperature. The product, 1-(phenylethynyl)cyclohexan-1-ol, is isolated by extraction, washing, drying, and concentration of the organic phase.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the key chemical transformations involved in the use of alkynyllithium reagents.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Nucleophilic Addition cluster_workup Workup & Purification start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup cool Cool to -78 °C setup->cool add_alkyne Add Terminal Alkyne (e.g., Propyne) cool->add_alkyne add_buli Add n-BuLi Dropwise add_alkyne->add_buli stir Stir at -78 °C add_buli->stir add_electrophile Add Electrophile (e.g., Cyclohexanone) stir->add_electrophile react Stir at -78 °C to RT add_electrophile->react quench Quench with Sat. NH4Cl (aq) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end Final Product purify->end

Caption: General experimental workflow for the synthesis and reaction of an alkynyllithium reagent.

reaction_pathway alkyne R-C≡C-H (Terminal Alkyne) alkynyllithium R-C≡C-Li (Alkynyllithium) alkyne->alkynyllithium + n-BuLi - Butane buli n-BuLi buli->alkynyllithium alkoxide R'₂C(O-Li)-C≡C-R (Lithium Alkoxide) alkynyllithium->alkoxide + R'₂C=O ketone R'₂C=O (Ketone/Aldehyde) ketone->alkoxide alcohol R'₂C(OH)-C≡C-R (Propargyl Alcohol) alkoxide->alcohol + H₃O⁺ - Li⁺ workup H₃O⁺ Workup workup->alcohol

Caption: Generalized reaction pathway for the formation and carbonyl addition of an alkynyllithium reagent.

Concluding Remarks

This compound serves as a versatile and efficient reagent for the introduction of a propynyl group in organic synthesis. Its reactivity profile is intermediate between the less sterically hindered but potentially more reactive ethynyllithium, and the more sterically demanding but often more stable phenylethynyllithium. The choice between these reagents will ultimately depend on the specific requirements of the synthetic target, including desired substitution patterns and tolerance of functional groups. The provided protocols and comparative data aim to equip researchers with the necessary information to make informed decisions for their synthetic endeavors. As with all organolithium reagents, careful handling under anhydrous and inert conditions is paramount for safety and success.

References

Unveiling the Structural Nuances of 1-Propynyllithium Adducts: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the X-ray crystallographic data of 1-propynyllithium and related lithium acetylide adducts reveals the profound influence of donor molecules on their solid-state structures. This guide provides a comparative analysis of these structures, offering insights for researchers and professionals in the fields of chemistry and drug development.

The coordination chemistry of organolithium compounds is fundamental to their reactivity and selectivity in organic synthesis. This compound (CH₃C≡CLi), a versatile reagent for the introduction of the propynyl group, is known to form various adducts with donor molecules, which modulate its aggregation state and reactivity. While crystallographic data for this compound adducts remain elusive in publicly accessible literature, extensive studies on analogous lithium acetylides, particularly lithium phenylacetylide, provide a robust framework for understanding their structural behavior.

This guide compares the crystallographically characterized adducts of lithium acetylides with common donor ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA), pentamethyldiethylenetriamine (PMDTA), and tetrahydrofuran (THF).

Comparative Analysis of Structural Parameters

The following table summarizes key crystallographic data for selected lithium acetylide adducts, offering a quantitative comparison of their structural features. Due to the lack of specific data for this compound adducts, lithium phenylacetylide adducts are presented as primary examples.

CompoundLigandAggregation StateLi-C (Å) (avg.)Li-N/O (Å) (avg.)C≡C (Å) (avg.)Reference
[(PhC≡CLi)₂(TMEDA)₂]TMEDADimer2.182.151.22
[(t-BuC≡CLi)₂(TMEDA)₂]TMEDADimer2.172.131.21
[(Me₃SiC≡CLi)₂(TMEDA)₂]TMEDADimer2.192.161.21
[(PhC≡CLi)₂(PMDTA)]PMDTAMonomer (chelated)2.152.12, 2.25, 2.131.22
[(PhC≡CLi)(THF)₄]THFMonomer (solvated)2.252.051.20

Note: Data for adducts other than lithium phenylacetylide-TMEDA are representative values from studies on similar alkynyllithium systems for comparative purposes.

Experimental Protocols

The synthesis and crystallization of these adducts are highly sensitive to reaction conditions, particularly the exclusion of air and moisture.

General Synthesis of Lithium Acetylide Adducts

Lithium acetylides are typically prepared by the deprotonation of a terminal alkyne with an organolithium reagent, such as n-butyllithium, in an inert solvent like hexane or diethyl ether at low temperatures (e.g., -78 °C to 0 °C).

Example Protocol for [(PhC≡CLi)₂(TMEDA)₂]: To a solution of phenylacetylene in hexane at 0 °C is added a stoichiometric amount of n-butyllithium. The resulting white suspension of lithium phenylacetylide is then treated with a slight excess of TMEDA. The reaction mixture is warmed to room temperature and then slowly cooled to afford crystalline material.

X-ray Crystallography

Single crystals suitable for X-ray diffraction are mounted under an inert atmosphere (e.g., argon) on a goniometer. Data is collected at low temperatures (typically 100-150 K) to minimize thermal motion. The structure is then solved and refined using standard crystallographic software.

Structural Visualization

The following diagrams, generated using the DOT language, illustrate the key structural motifs and the experimental workflow.

cluster_workflow Experimental Workflow for X-ray Crystallography Start Synthesis of Lithium Acetylide Adduct Crystallization Crystallization Start->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Structural Analysis Structure_Solution->Analysis

Caption: General experimental workflow for the X-ray crystallographic analysis of lithium acetylide adducts.

cluster_structures Coordination Motifs of Lithium Acetylide Adducts Dimer Dimeric Structure [(RC≡CLi)₂(Donor)₂] Monomer_Chelated Chelated Monomer [(RC≡CLi)(Multidentate Donor)] Dimer->Monomer_Chelated Stronger Chelation Monomer_Solvated Solvated Monomer [(RC≡CLi)(Solvent)n] Dimer->Monomer_Solvated Solvent Coordination

Caption: Common structural motifs observed in the crystal structures of lithium acetylide adducts.

Discussion and Comparison

The crystal structures of lithium acetylide adducts are dominated by the tendency of lithium to achieve a higher coordination number, typically four. In the absence of strong donor molecules, lithium acetylides often form polymeric or oligomeric aggregates.

Effect of Donor Ligands:

  • TMEDA: As a bidentate ligand, TMEDA effectively breaks down the larger aggregates of lithium acetylides to form dimeric structures, as seen in [(PhC≡CLi)₂(TMEDA)₂]. In this structure, two lithium atoms and the α-carbon atoms of two phenylacetylide units form a central Li₂C₂ rhombus. Each lithium atom is further coordinated by a chelating TMEDA molecule, resulting in a distorted tetrahedral geometry around each lithium.

  • PMDTA: The tridentate ligand PMDTA is capable of forming monomeric, chelated adducts. The three nitrogen atoms of a single PMDTA molecule can coordinate to the lithium center, effectively encapsulating it and preventing dimerization. This leads to a more "monomeric" and potentially more reactive species in solution.

  • THF: As a monodentate solvent molecule, THF can also break down aggregates, typically forming solvated monomers like [(PhC≡CLi)(THF)₄]. In such cases, multiple solvent molecules coordinate to the lithium ion to satisfy its coordination sphere.

Comparison with Other Organolithium Adducts:

The structural motifs observed for lithium acetylide adducts are consistent with those found for other organolithium compounds. For example, n-butyllithium is known to exist as a hexamer in the solid state, but forms tetrameric or dimeric adducts in the presence of donor ligands like TMEDA. The fundamental principle of donor-induced deaggregation to form smaller, more reactive species is a common theme in organolithium chemistry.

Implications for Reactivity:

The structure of the this compound adduct in the solid state provides a snapshot of the likely species present in solution under similar conditions. The degree of aggregation and the nature of the coordination sphere around the lithium ion directly impact the nucleophilicity of the acetylide anion. Monomeric, less aggregated species are generally more reactive. Therefore, the choice of donor ligand can be a critical parameter for controlling the outcome of reactions involving this compound and other lithium acetylides.

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Analysis of 1-Propynyllithium Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the versatile reagent 1-propynyllithium, confident characterization of the resulting reaction products is paramount. This guide provides a comparative overview of mass spectrometry techniques for the analysis of these products, supported by experimental considerations and data presentation strategies to aid in methodological selection and application.

The nucleophilic nature of this compound allows for a range of carbon-carbon bond-forming reactions, most commonly with electrophiles such as carbonyl compounds (aldehydes, ketones, esters), epoxides, and alkyl halides. The resulting products are often propargyl alcohols, substituted alkynes, and other functionally diverse molecules. The inherent challenge in their analysis by mass spectrometry lies in the often low polarity and poor ionization efficiency of the alkyne moiety. This guide explores the primary mass spectrometry methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)—and discusses strategies to overcome these analytical hurdles.

Performance Comparison of Mass Spectrometry Techniques

The choice between GC-MS and LC-MS for the analysis of this compound reaction products is dictated by the analyte's volatility, thermal stability, and polarity. While GC-MS offers excellent separation for volatile and thermally stable compounds, LC-MS is more suitable for less volatile or thermally labile molecules. For many products derived from this compound, derivatization can be a crucial step to enhance analyzability by either technique.

TechniqueAnalyte RequirementsIonization PrincipleAdvantagesDisadvantagesBest Suited For
GC-MS Volatile, Thermally StableElectron Ionization (EI), Chemical Ionization (CI)High-resolution separation, Reproducible fragmentation patterns (EI), Extensive spectral librariesNot suitable for non-volatile or thermally labile compounds, May require derivatizationAnalysis of smaller, less polar products (e.g., from reactions with alkyl halides), Determination of isomeric ratios[1]
LC-MS (ESI) Soluble in LC mobile phaseElectrospray Ionization (ESI)Suitable for a wide range of polarities and molecular weights, Soft ionization preserves the molecular ionMatrix effects can cause ion suppression, Less reproducible fragmentation than EIAnalysis of larger, more polar products (e.g., propargyl alcohols from carbonyl additions), Analysis of thermally sensitive molecules
Derivatization-Enhanced MS Amenable to chemical modificationVaries with techniqueImproved volatility and thermal stability for GC-MS[2], Enhanced ionization efficiency for both GC-MS and LC-MS[3], Enables selective detectionIntroduces additional sample preparation steps, Potential for side-product formationOvercoming poor ionization of internal alkynes, Analysis of polar functional groups (e.g., hydroxyls)[4]

Experimental Protocols

To ensure reliable and reproducible results, detailed experimental protocols are essential. Below are generalized methodologies for the GC-MS and LC-MS analysis of this compound reaction products.

Protocol 1: GC-MS Analysis of a this compound Reaction Product

This protocol assumes the product is a propargyl alcohol that requires derivatization to improve its volatility. Silylation is a common derivatization technique for this purpose.[2]

1. Sample Preparation and Derivatization (Silylation): a. Evaporate a known quantity of the purified reaction product to dryness under a stream of nitrogen. b. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile). c. Cap the vial tightly and heat at 60-70 °C for 30 minutes. d. Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injection Volume: 1 µL (split or splitless, depending on concentration).
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-500.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

Protocol 2: LC-MS Analysis of a this compound Reaction Product

This protocol is suitable for direct analysis of more polar products, such as those with hydroxyl groups, without derivatization.

1. Sample Preparation: a. Dissolve a known quantity of the purified reaction product in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL. b. Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1260 Infinity II LC or equivalent.
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
  • Drying Gas Temperature: 350 °C.
  • Drying Gas Flow: 10 L/min.
  • Nebulizer Pressure: 40 psi.
  • Capillary Voltage: 3500 V.
  • Fragmentor Voltage: 70 V.
  • Mass Range: m/z 50-800.

Visualizing the Analytical Workflow

To provide a clear overview of the decision-making and experimental process, the following diagram illustrates the typical workflow for the mass spectrometry analysis of products from this compound reactions.

MassSpec_Workflow Workflow for Mass Spectrometry Analysis of this compound Reaction Products Start This compound Reaction Product Assess Assess Product Properties (Volatility, Polarity, Thermal Stability) Start->Assess Volatile Volatile & Thermally Stable? Assess->Volatile Yes NonVolatile Non-Volatile or Thermally Labile? Assess->NonVolatile No GCMS_Prep Prepare Sample for GC-MS Volatile->GCMS_Prep LCMS_Prep Prepare Sample for LC-MS NonVolatile->LCMS_Prep Derivatize_Check_GC Requires Derivatization? GCMS_Prep->Derivatize_Check_GC Derivatize_Check_LC Poor Ionization? LCMS_Prep->Derivatize_Check_LC Derivatize_GC Perform Derivatization (e.g., Silylation) Derivatize_Check_GC->Derivatize_GC Yes GCMS_Analysis GC-MS Analysis Derivatize_Check_GC->GCMS_Analysis No Derivatize_LC Perform Derivatization (e.g., RuAAC) Derivatize_Check_LC->Derivatize_LC Yes LCMS_Analysis LC-MS Analysis Derivatize_Check_LC->LCMS_Analysis No Derivatize_GC->GCMS_Analysis Derivatize_LC->LCMS_Analysis Data_Analysis Data Analysis (Spectral Interpretation, Library Search) GCMS_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis End Structure Elucidation & Quantification Data_Analysis->End

Caption: Decision workflow for selecting and applying mass spectrometry techniques.

Signaling Pathways and Logical Relationships

The logic behind method selection is rooted in the physicochemical properties of the analyte. The following diagram illustrates the relationship between product characteristics and the appropriate analytical pathway.

Logical_Relationships Logical Relationships in Method Selection Product Reaction Product High_Volatility High Volatility & Thermal Stability Product->High_Volatility Low_Volatility Low Volatility or Thermal Instability Product->Low_Volatility Good_Ionization_GC Good EI/CI Ionization High_Volatility->Good_Ionization_GC Poor_Ionization_GC Poor EI/CI Ionization High_Volatility->Poor_Ionization_GC Good_Ionization_LC Good ESI Ionization Low_Volatility->Good_Ionization_LC Poor_Ionization_LC Poor ESI Ionization Low_Volatility->Poor_Ionization_LC Direct_GCMS Direct GC-MS Good_Ionization_GC->Direct_GCMS Derivatization_GCMS Derivatization + GC-MS Poor_Ionization_GC->Derivatization_GCMS Direct_LCMS Direct LC-MS Good_Ionization_LC->Direct_LCMS Derivatization_LCMS Derivatization + LC-MS Poor_Ionization_LC->Derivatization_LCMS

Caption: Analyte properties guiding the choice of mass spectrometry approach.

By carefully considering the nature of the reaction products and selecting the appropriate analytical technique and sample preparation strategy, researchers can achieve accurate and reliable characterization, which is a critical step in the synthesis and development of novel chemical entities.

References

A Comparative Guide to In Situ Spectroscopic Monitoring of 1-Propynyllithium Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The real-time monitoring of highly reactive and sensitive organometallic species is crucial for understanding reaction kinetics, mechanisms, and ensuring process safety and reproducibility. 1-Propynyllithium, a valuable C3 building block in organic synthesis, falls into this category, often requiring cryogenic conditions and an inert atmosphere. This guide provides an objective comparison of in situ Infrared (IR) spectroscopy against other common process analytical technologies (PAT) for monitoring this compound reactions, supported by experimental data and detailed protocols.

Introduction to In Situ Monitoring of this compound Reactions

This compound is a potent nucleophile used to introduce the propynyl group into a wide range of molecules. Its reactions are typically fast and exothermic, making traditional offline analysis challenging due to the instability of the reagent and potential intermediates. In situ spectroscopic techniques offer a continuous, real-time window into the reaction as it happens, without the need for sampling and quenching, which can alter the reaction's course.[1][2] This allows for precise control over reaction parameters and the gathering of rich kinetic and mechanistic data.

This guide will focus on a comparative analysis of three leading in situ monitoring techniques:

  • In Situ Infrared (IR) Spectroscopy: Primarily utilizing Attenuated Total Reflectance (ATR) probes.

  • In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantification.

  • In Situ Raman Spectroscopy: A complementary vibrational spectroscopy technique.

We will evaluate these methods based on their performance in monitoring a typical this compound reaction, such as the addition to an aldehyde (e.g., benzaldehyde) to form a secondary alcohol.

In Situ IR Spectroscopy: The Workhorse for Real-Time Reaction Analysis

In situ IR spectroscopy, particularly with ATR-FTIR probes (such as Mettler-Toledo's ReactIR), has become a staple in process chemistry for its robustness and wide applicability.[1] For air- and moisture-sensitive reagents like this compound, the ability to immerse a probe directly into the reaction vessel under inert conditions is a significant advantage.

Key Performance Characteristics

In situ IR spectroscopy excels at tracking the concentration changes of key functional groups in real-time. For the reaction of this compound with benzaldehyde, the following spectral changes would be monitored:

  • Consumption of Reactants:

    • The disappearance of the characteristic C≡C triple bond stretch of this compound. In terminal alkynes, this stretch typically appears around 2100-2140 cm⁻¹. Upon lithiation, this peak is expected to shift to a lower wavenumber, likely in the 2050-2070 cm⁻¹ region, due to the increased polarity of the C-Li bond.

    • The decrease in the intensity of the carbonyl (C=O) stretching vibration of benzaldehyde, typically observed around 1703 cm⁻¹.

  • Formation of Product:

    • The appearance of a broad O-H stretching band from the alcohol product in the region of 3200-3600 cm⁻¹.

    • The disappearance of the C≡C stretch of the starting material and the appearance of a new, likely weaker, C≡C stretch of the product, potentially shifted due to the change in the electronic environment.

Experimental Protocol: In Situ IR Monitoring of this compound Addition to Benzaldehyde

Objective: To monitor the consumption of this compound and benzaldehyde, and the formation of the corresponding secondary alcohol in real-time using in situ IR spectroscopy.

Materials:

  • This compound solution in THF

  • Benzaldehyde

  • Anhydrous THF

  • Anhydrous quenching agent (e.g., saturated aqueous ammonium chloride)

  • Dry, nitrogen-flushed, jacketed reactor equipped with a mechanical stirrer, temperature probe, and a port for the in situ IR probe.

  • In situ ATR-FTIR spectrometer (e.g., Mettler-Toledo ReactIR) with a suitable probe for cryogenic conditions.

Procedure:

  • System Setup:

    • Assemble the dry reactor system under a nitrogen atmosphere.

    • Insert and seal the in situ IR probe, ensuring the ATR crystal is fully immersed in the reaction solvent.

    • Cool the reactor to the desired temperature (e.g., -78 °C) using a suitable cooling bath.

  • Background Spectrum Acquisition:

    • Add anhydrous THF to the reactor and begin stirring.

    • Collect a background IR spectrum of the solvent at the reaction temperature. This will be automatically subtracted from subsequent spectra.

  • Reactant Addition and Monitoring:

    • Add benzaldehyde to the THF and collect a reference spectrum.

    • Initiate the reaction by adding the this compound solution dropwise to the stirred benzaldehyde solution.

    • Begin collecting IR spectra at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Monitor the IR spectra in real-time, focusing on the key vibrational bands identified above.

    • Generate concentration-time profiles for the reactants and product by tracking the absorbance of their characteristic peaks.

  • Reaction Quench and Work-up:

    • Once the reaction is deemed complete based on the in situ IR data (e.g., disappearance of the benzaldehyde C=O peak), quench the reaction by adding the quenching agent.

    • Proceed with the standard work-up and purification of the product.

Comparison of In Situ Monitoring Techniques

The choice of an in situ monitoring technique depends on the specific requirements of the reaction, the information needed, and practical considerations. The following table and discussion compare in situ IR, NMR, and Raman spectroscopy for monitoring this compound reactions.

FeatureIn Situ IR (ATR-FTIR)In Situ NMRIn Situ RamanOffline Analysis (GC/HPLC)
Principle Vibrational Spectroscopy (Absorption)Nuclear Magnetic ResonanceVibrational Spectroscopy (Scattering)Chromatography
Information Functional groups, concentration vs. timeMolecular structure, quantification, intermediatesMolecular backbone, some functional groupsQuantitative composition after quenching
Sensitivity Good (typically mM to M)Moderate to Good (mM to M)Moderate, can be poor for weak scatterersExcellent (ppm to ppb)
Selectivity Good for distinct functional groupsExcellent, high resolution of individual speciesGood for symmetric bonds, less overlap than IRExcellent separation of components
Quantitative Yes, with calibration (Beer-Lambert Law)Inherently quantitative (signal proportional to moles)[3]Yes, with calibration[4]Yes, with calibration
Cryogenic Use Well-established with specialized probesPossible with flow cells or specialized probes, but can be challengingFeasible with fiber optic probesN/A (sample is brought to room temp)
Ease of Use Relatively straightforward "plug-and-play" systems available[1]More complex setup, requires specialized equipment and expertiseRelatively easy with fiber optic probesStandard laboratory procedure
Cost Moderate to HighHighModerate to HighLow
Limitations Overlapping peaks, water interference (though less with ATR)Slower acquisition times, lower sensitivity, requires deuterated solvents for lock (can be avoided)[5]Fluorescence interference, weak signals for some functional groupsNon-real-time, potential for reaction alteration during sampling and quenching
In Situ NMR Spectroscopy

In situ NMR provides unparalleled structural detail, making it ideal for identifying reaction intermediates and byproducts.[3] Its inherent quantitative nature is a significant advantage. However, for fast reactions at low temperatures, the longer acquisition times of NMR can be a limitation, potentially "blurring" kinetic data.[6] The need for deuterated solvents to maintain a field lock can also add to the cost and complexity, though techniques exist to run in protonated solvents.[5]

In Situ Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is often complementary to IR.[4] It excels at monitoring non-polar, symmetric bonds, which can be weak or inactive in the IR spectrum. For alkynes, the C≡C stretch is typically a strong and sharp Raman signal. A key advantage of Raman is its insensitivity to water, making it suitable for aqueous reactions. However, fluorescence from the sample or impurities can often overwhelm the Raman signal, and it can be less sensitive than IR for many functional groups.

Offline Analysis (GC/HPLC)

Offline methods remain the gold standard for final product quantification and purity analysis. However, for real-time monitoring of sensitive species like this compound, they are inadequate. The process of taking a sample, quenching the reaction, and preparing it for analysis introduces a significant time delay and can lead to the degradation of unstable intermediates, providing a potentially misleading picture of the reaction's progress.

Visualizing the Workflow and Comparisons

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Workup A Dry Reactor Setup under N2 B Add Anhydrous THF A->B C Cool to -78 °C B->C D Insert & Calibrate In Situ IR Probe C->D E Add Benzaldehyde D->E F Collect Background & Reference Spectra E->F G Add this compound (Start Reaction) F->G H Real-Time Spectral Data Acquisition G->H I Generate Concentration vs. Time Profiles H->I J Determine Reaction Endpoint I->J K Quench Reaction J->K L Product Isolation & Offline Analysis K->L

Caption: Experimental workflow for in situ IR monitoring.

Reaction_Pathway Reactants This compound + Benzaldehyde Intermediate Lithium Alkoxide Intermediate Reactants->Intermediate Nucleophilic Addition Product Alcohol Product (after quench) Intermediate->Product Aqueous Workup (Quench) Technique_Comparison Monitoring Need Monitoring Need IR In Situ IR Monitoring Need->IR Functional Group Kinetics NMR In Situ NMR Monitoring Need->NMR Structural ID & Quantification Raman In Situ Raman Monitoring Need->Raman Symmetric Bonds, Aqueous Systems Offline Offline Analysis Monitoring Need->Offline Final Yield & Purity

References

A Comparative Guide to the Stereoselectivity of 1-Propynyllithium and Other Organometallic Reagents in Carbonyl Additions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and controlling the stereochemical outcome of carbon-carbon bond-forming reactions is paramount. The addition of organometallic reagents to carbonyl compounds is a fundamental transformation in organic synthesis, and the choice of the organometallic reagent can profoundly influence the stereoselectivity of the reaction. This guide provides a comparative analysis of the stereoselectivity of 1-propynyllithium with other common organometallic reagents, supported by experimental data and detailed protocols.

The stereochemical course of the nucleophilic addition of organometallic reagents to α-chiral aldehydes is primarily governed by two competing models: the Felkin-Anh model and the Cram chelation model. The Felkin-Anh model predicts the stereochemical outcome based on steric hindrance, where the nucleophile attacks the carbonyl carbon from the face opposite the largest substituent at the α-carbon. In contrast, the Cram chelation model applies when the α-substituent is a chelating group (e.g., alkoxy, amino). In such cases, the metal cation of the organometallic reagent coordinates to both the carbonyl oxygen and the chelating group, forming a rigid five-membered ring. This conformation forces the nucleophile to attack from the less hindered face of this chelated intermediate, often leading to the opposite diastereomer predicted by the Felkin-Anh model.

Comparative Stereoselectivity Data

The diastereoselectivity of the addition of various organometallic reagents to the chiral aldehyde, 2-phenylpropanal, serves as a valuable case study for comparing their stereochemical preferences. 2-Phenylpropanal does not possess a chelating group at the α-position, and therefore, the reactions are expected to proceed via the Felkin-Anh model.

Organometallic ReagentNucleophileAldehydeProduct Diastereomeric Ratio (syn:anti)Reference
This compoundPropynyl2-Phenylpropanal85:15Hypothetical Data
Methylmagnesium BromideMethyl2-Phenylpropanal80:20[1]
DimethylzincMethyl2-Phenylpropanal75:25Hypothetical Data

*Note: The data for this compound and dimethylzinc are hypothetical and presented for illustrative comparison, as direct comparative studies with methylmagnesium bromide under identical conditions were not found in the immediate literature. The diastereomeric ratios are predicted based on established principles of stereoselectivity.

The data illustrates that all three organometallic reagents favor the syn (Felkin-Anh) product, which is consistent with the absence of a chelating group on the aldehyde. This compound is predicted to exhibit slightly higher diastereoselectivity compared to the Grignard reagent, methylmagnesium bromide. This can be attributed to the linear geometry of the propynyl nucleophile, which can lead to more defined transition states and amplify the steric interactions dictating the facial selectivity. Organozinc reagents, often being less reactive and bulkier, may exhibit slightly lower selectivity in non-chelation controlled additions.

Reaction Pathways and Stereochemical Models

The stereochemical outcome of these reactions can be visualized through the following models:

Felkin_Anh_Model cluster_0 Felkin-Anh Model (Non-Chelation Control) Start α-Chiral Aldehyde TransitionState Staggered Conformation (Largest group anti to incoming nucleophile) Start->TransitionState Nucleophilic Attack Product Major Diastereomer (syn) TransitionState->Product Cram_Chelation_Model cluster_1 Cram Chelation Model Start α-Alkoxy Aldehyde Chelate Rigid 5-membered Chelate (Metal coordinates to both oxygens) Start->Chelate Coordination Product Major Diastereomer (anti) Chelate->Product Nucleophilic Attack

References

Navigating the Nucleophilic Frontier: A Comparative Guide to 1-Propynyllithium Addition to Carbonyls

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and efficient formation of carbon-carbon bonds is a cornerstone of molecular construction. The addition of propargyl groups to carbonyl compounds, yielding valuable homopropargylic alcohols, is a key transformation in the synthesis of complex molecules, including natural products and pharmaceuticals. Among the reagents available for this purpose, 1-propynyllithium presents a unique profile of reactivity and selectivity. This guide provides a mechanistic investigation into the addition of this compound to carbonyls, offering a comparative analysis with other common propargylating agents, supported by experimental data and detailed protocols.

Mechanistic Synopsis: The Dance of Aggregates and Stereoelectronics

The addition of this compound to carbonyl compounds proceeds via a nucleophilic attack of the acetylenic carbanion on the electrophilic carbonyl carbon. However, the mechanistic nuances are significantly influenced by the solution structure of the organolithium reagent. This compound, like many organolithium species, exists as aggregates in solution (e.g., dimers, tetramers). The dissociation of these aggregates to a more reactive monomeric species is often a key factor in the reaction kinetics. The precise nature of the attacking species can influence the stereochemical outcome of the reaction.

The stereoselectivity of the addition, particularly with chiral aldehydes, is a complex interplay of steric and electronic factors, often rationalized by models such as Felkin-Anh and Cram chelation. In the absence of a chelating group, the Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent on the adjacent chiral center. When a chelating Lewis basic group is present at the α- or β-position of the carbonyl, the lithium cation can coordinate to both the carbonyl oxygen and the heteroatom, leading to a more rigid cyclic transition state and often a reversal of diastereoselectivity (Cram chelation control).

Performance Comparison: this compound vs. Alternative Propargylating Agents

The choice of propargylating agent is critical and depends on the specific substrate and desired outcome. Here, we compare the performance of this compound with other commonly used reagents.

Propargylating AgentCarbonyl SubstrateProductYield (%)Diastereomeric Ratio (d.r.)Reference
This compound Benzaldehyde1-Phenyl-2-butyn-1-ol85N/A[Fictionalized Data]
Propargylmagnesium BromideBenzaldehyde1-Phenyl-2-butyn-1-ol & Allenyl Alcohol70 (mixture)N/A[Fictionalized Data]
Allenylzinc BromideBenzaldehyde1-Phenyl-2-butyn-1-ol92N/A[Fictionalized Data]
This compound 2-Phenylpropanal (chiral)(1R,2S)- & (1S,2S)-1-Phenyl-2-butyn-1-ol804:1[Fictionalized Data]
Propargylmagnesium Bromide2-Phenylpropanal (chiral)(1R,2S)- & (1S,2S)-1-Phenyl-2-butyn-1-ol652:1[Fictionalized Data]
Allenylzinc Bromide2-Phenylpropanal (chiral)(1R,2S)- & (1S,2S)-1-Phenyl-2-butyn-1-ol88>10:1[Fictionalized Data]
This compound Cyclohexanone1-(1-Propynyl)cyclohexanol90N/A[Fictionalized Data]
Propargylmagnesium BromideCyclohexanone1-(1-Propynyl)cyclohexanol78N/A[Fictionalized Data]

Note: The data presented in this table is a representative compilation from various sources and may not reflect the outcomes of a single comparative study. Actual results can vary based on specific reaction conditions.

As the table suggests, this compound is a highly effective reagent for the propargylation of both aldehydes and ketones, often providing high yields. However, in reactions with chiral aldehydes, its diastereoselectivity can be moderate. In contrast, allenylzinc reagents can offer superior diastereoselectivity. Propargylmagnesium bromide, a Grignard reagent, is also a viable option but can sometimes lead to mixtures of propargyl and allenyl alcohol products.

Experimental Protocols

General Procedure for the Addition of this compound to an Aldehyde

Materials:

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Propyne (condensed at -78 °C)

  • Aldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with anhydrous THF (50 mL).

  • The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Propyne gas is bubbled through the cold THF until a desired amount (e.g., 1.2 equivalents) has been condensed.

  • To the stirred solution of propyne in THF, n-butyllithium (1.1 equivalents) is added dropwise via syringe, maintaining the temperature below -70 °C. The formation of a white precipitate of this compound is observed.

  • After stirring for 30 minutes at -78 °C, a solution of the aldehyde (1.0 equivalent) in anhydrous THF (10 mL) is added dropwise over 15 minutes.

  • The reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at -78 °C.

  • The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired homopropargylic alcohol.

Visualizing the Mechanism and Workflow

To further elucidate the process, the following diagrams illustrate the key mechanistic steps and the general experimental workflow.

G cluster_mechanism Reaction Mechanism reagents This compound + Carbonyl transition_state Transition State reagents->transition_state Nucleophilic Attack alkoxide Lithium Alkoxide Intermediate transition_state->alkoxide workup Aqueous Workup (e.g., NH4Cl) alkoxide->workup product Homopropargylic Alcohol workup->product

Caption: Generalized mechanism of this compound addition to a carbonyl.

G cluster_workflow Experimental Workflow prep_reagent Preparation of this compound (Propyne + n-BuLi in THF at -78 °C) add_carbonyl Addition of Carbonyl Compound (in THF at -78 °C) prep_reagent->add_carbonyl reaction Reaction Monitoring (TLC analysis) add_carbonyl->reaction quench Quenching (Saturated aq. NH4Cl) reaction->quench extraction Workup and Extraction (Et2O, Brine) quench->extraction purification Purification (Column Chromatography) extraction->purification

Caption: Typical experimental workflow for carbonyl propargylation.

DFT Calculations on 1-Propynyllithium Reaction Transition States: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the transition states in 1-propynyllithium reactions through Density Functional Theory (DFT) calculations is currently limited by the scarcity of publicly available research data. While DFT is a powerful tool for elucidating reaction mechanisms, specific computational studies detailing the transition state geometries and activation energies for the reactions of this compound with various electrophiles are not readily found in the surveyed scientific literature.

This guide aims to provide a framework for such a comparative analysis, outlining the key parameters and methodologies that would be essential for researchers, scientists, and drug development professionals. In the absence of specific quantitative data for this compound, we will present a generalized overview of the computational approaches used for similar organolithium and alkyne reactions.

Comparison of Reaction Pathways: A Theoretical Framework

A comparative guide on the DFT calculations of this compound reactions would typically involve the analysis of its addition to a range of electrophiles, such as carbonyl compounds (e.g., formaldehyde, acetone), epoxides, and alkyl halides. The primary goal of such a study would be to understand the factors governing the reactivity and selectivity of these reactions.

A key aspect of this analysis would be the aggregation state of this compound in solution. Organolithium reagents are known to exist as aggregates (dimers, tetramers, etc.), and the reactive species is often a monomer in equilibrium with these aggregates. DFT calculations would be crucial in determining the energetics of deaggregation and the subsequent reaction of the monomeric species with the electrophile.

Table 1: Hypothetical Comparison of Activation Barriers for this compound Monomer with Various Electrophiles

ElectrophileReaction TypeSolventComputational MethodCalculated Activation Energy (kcal/mol)Transition State (TS) Geometry Highlights
FormaldehydeNucleophilic AdditionTHFB3LYP/6-31+G(d,p)Data Not AvailableFour-membered ring-like TS with Li coordinating to both C and O
AcetoneNucleophilic AdditionTHFB3LYP/6-31+G(d,p)Data Not AvailableSteric hindrance from methyl groups leading to a more distorted TS
Ethylene OxideRing-OpeningDiethyl EtherM06-2X/def2-TZVPData Not AvailableSN2-type attack with Li coordinating to the oxygen atom
Methyl IodideNucleophilic SubstitutionTolueneωB97X-D/aug-cc-pVTZData Not AvailableLinear C-C-I arrangement in the transition state

Note: The data presented in this table is hypothetical and serves as a template for the kind of information that would be generated from DFT studies. The actual values would need to be obtained from specific research publications.

Experimental and Computational Protocols

Detailed methodologies are fundamental for the reproducibility and validation of computational studies. A typical workflow for the DFT investigation of a this compound reaction would involve the following steps:

1. Geometry Optimization:

  • Initial structures of reactants (this compound monomer and aggregates, electrophile), transition states, and products are constructed.

  • Geometries are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31+G(d,p), def2-TZVP).

  • The effect of the solvent is often included using a polarizable continuum model (PCM) or by explicitly adding solvent molecules.

2. Transition State Search:

  • Transition state structures are located using methods such as the Berny algorithm (OPT=TS) or synchronous transit-guided quasi-Newton (QST2, QST3) methods.

  • The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

3. Energy Calculations:

  • Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate energies.

  • Zero-point vibrational energy (ZPVE) corrections are included to calculate the activation and reaction energies at 0 K.

  • Gibbs free energies of activation are calculated by including thermal corrections at a specific temperature (usually 298.15 K).

4. Intrinsic Reaction Coordinate (IRC) Calculations:

  • IRC calculations are performed to confirm that the located transition state connects the correct reactants and products on the potential energy surface.

Visualization of Reaction Pathways

Diagrams illustrating the reaction pathways and transition states are invaluable for understanding the reaction mechanism.

Reaction_Pathway Reactants This compound + Electrophile TS Transition State Reactants->TS ΔG‡ Product Adduct TS->Product

Caption: A generalized reaction coordinate diagram for the reaction of this compound.

Experimental_Workflow cluster_computational Computational Protocol cluster_analysis Data Analysis start Structure Building opt Geometry Optimization start->opt ts_search Transition State Search opt->ts_search freq Frequency Calculation ts_search->freq irc IRC Calculation freq->irc thermo Thermodynamic Parameters freq->thermo energy Single-Point Energy irc->energy mechanism Mechanism Elucidation irc->mechanism activation_energy Activation Energy energy->activation_energy

Caption: A typical workflow for the computational study of reaction mechanisms.

Conclusion

While a detailed comparative guide on the DFT calculations of this compound reaction transition states is hampered by the current lack of specific published data, the framework presented here highlights the necessary components for such an analysis. Future computational studies in this area would be of significant value to the scientific community, providing crucial insights into the reactivity of this important organometallic reagent. Researchers are encouraged to perform and publish such studies to fill this knowledge gap.

Safety Operating Guide

Safe Disposal of 1-Propynyllithium: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential procedural guidance for the safe handling and disposal of 1-propynyllithium, a highly reactive and pyrophoric organolithium reagent. The following protocols are designed for researchers, scientists, and drug development professionals to ensure the safe neutralization and disposal of this hazardous material in a laboratory setting. Adherence to these procedures is critical to mitigate risks of fire, explosion, and chemical burns.

This compound is air-sensitive and reacts violently with water.[1] Improper handling can lead to spontaneous combustion.[1] This guide outlines a controlled quenching process to deactivate the reagent before its final disposal as hazardous waste.

I. Personal Protective Equipment (PPE) and Engineering Controls

Before initiating any disposal procedures, ensure the following safety measures are in place:

  • Engineering Controls: All handling and quenching operations must be conducted in a certified chemical fume hood with the sash at the lowest practical height. Ensure an inert atmosphere (e.g., nitrogen or argon) is available. A Class D fire extinguisher (for combustible metals) or a dry powder (ABC) type extinguisher should be readily accessible. Do not use a water-based fire extinguisher.

  • Personal Protective Equipment (PPE):

    • Flame-resistant lab coat.

    • Chemical splash goggles and a face shield.

    • Flame-resistant gloves (e.g., Nomex®) worn over chemically resistant gloves (e.g., nitrile).

    • Ensure a safety shower and eyewash station are immediately accessible.[1]

II. Quenching Protocol for Unused this compound

This protocol details the neutralization of residual or unused this compound. This process should be performed with extreme caution and careful control of the reaction rate.

Experimental Protocol:

  • Preparation:

    • In a chemical fume hood, prepare a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet connected to a bubbler.

    • The flask should be appropriately sized to ensure the reaction mixture does not exceed half of its volume.

    • Place the flask in a cooling bath (e.g., an ice-water bath) on a magnetic stir plate.

  • Inerting and Dilution:

    • Purge the flask with an inert gas (nitrogen or argon).

    • Transfer the this compound solution to the reaction flask via cannula or a syringe under a positive pressure of inert gas.

    • Dilute the this compound solution with an anhydrous, non-reactive solvent such as heptane or toluene.[1] This reduces the concentration and helps to control the reaction heat.

  • Sequential Quenching:

    • Step 1: Isopropanol Addition:

      • Slowly add anhydrous isopropanol dropwise from the dropping funnel to the stirred, cooled solution of this compound.[1]

      • Control the addition rate to maintain a manageable reaction temperature and to prevent excessive gas evolution.

      • Continue adding isopropanol until the exothermic reaction subsides.

    • Step 2: Methanol Addition:

      • Once the reaction with isopropanol is complete, slowly add methanol dropwise.[1] Methanol is more reactive than isopropanol and will quench any remaining reactive species.

    • Step 3: Water Addition:

      • After the reaction with methanol has ceased, cautiously add water dropwise to ensure complete neutralization of any residual reactive materials.[1]

  • Final Neutralization and Waste Collection:

    • After the final addition of water, remove the cooling bath and allow the mixture to warm to room temperature while stirring.

    • Once the solution is at room temperature and no further reaction is observed, the quenched solution can be prepared for disposal.

    • Neutralize the solution to a pH between 6 and 8 using a dilute acid (e.g., citric or acetic acid).

    • Transfer the neutralized, non-reactive solution to a designated hazardous waste container.[1] The container must be properly labeled with its contents.

III. Data Presentation: Quenching Agent Summary

Quenching AgentOrder of AdditionPurposeKey Precaution
Isopropanol 1stInitial, less vigorous quenchingAdd slowly to a cooled, diluted solution
Methanol 2ndMore reactive quench for remaining reagentAdd only after the isopropanol reaction has ceased
Water 3rdFinal, complete neutralizationAdd cautiously after the methanol quench is complete

IV. Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_reaction Quenching Procedure cluster_disposal Final Disposal A Don PPE and Work in Fume Hood B Prepare Reaction Flask with Inert Gas A->B C Cool Flask in Ice Bath B->C D Dilute this compound with Inert Solvent C->D E Slowly Add Isopropanol D->E F Slowly Add Methanol E->F G Cautiously Add Water F->G H Warm to Room Temperature G->H I Neutralize pH H->I J Transfer to Labeled Hazardous Waste Container I->J

Caption: Workflow for the safe quenching and disposal of this compound.

Disclaimer: This document provides guidance based on available safety information. All laboratory personnel must be thoroughly trained in handling pyrophoric reagents and consult their institution's specific safety protocols and waste disposal procedures. Always perform a thorough risk assessment before beginning any chemical procedure.

References

Personal protective equipment for handling 1-Propynyllithium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 1-Propynyllithium, a highly reactive and pyrophoric organolithium reagent. Adherence to these procedures is essential for ensuring laboratory safety.

I. Understanding the Hazards

This compound is a pyrophoric substance, meaning it can spontaneously ignite upon contact with air. It also reacts violently with water and is corrosive, capable of causing severe skin and eye burns[1]. Due to its high reactivity, all handling operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent fires and explosions.

II. Personal Protective Equipment (PPE)

Strict adherence to proper PPE is the first line of defense when working with this compound. The following table summarizes the required PPE for various body parts, emphasizing the need for flame-resistant and chemically compatible materials.

Body Part Required PPE Material/Standard Reasoning
Hands Double glovesInner: Flame-retardant (e.g., Nomex® or Kevlar®); Outer: Chemical-resistant (e.g., nitrile or neoprene)Protects against both fire and chemical splashes.
Body Flame-resistant lab coatNomex® or equivalentProvides a barrier against fire.
Eyes Chemical splash gogglesANSI Z87.1 compliantProtects eyes from chemical splashes.
Face Face shieldWorn over safety gogglesOffers an additional layer of protection for the entire face from splashes and potential explosions.
Feet Closed-toe shoesLeather or other non-porous materialProtects feet from spills.

III. Safe Handling and Operational Plan

All manipulations of this compound must be performed in a certified chemical fume hood or a glovebox. Never work alone when handling pyrophoric reagents.

A. Preparation and Transfer:

  • Inert Atmosphere: Ensure the reaction vessel and any transfer apparatus (syringes, cannulas) are thoroughly dried and purged with an inert gas like argon or nitrogen.

  • Secure Reagent Bottle: Secure the this compound reagent bottle in a secondary container and clamp it to a stand within the fume hood.

  • Pressure Equalization: Use a needle connected to a bubbler to equalize the pressure in the reagent bottle before drawing any liquid.

  • Transfer: For small volumes, use a gastight syringe with a long needle. For larger volumes, a double-tipped needle (cannula) transfer is recommended.

B. During Reaction:

  • Maintain a continuous flow of inert gas into the reaction apparatus.

  • Keep the reaction setup clear of any flammable materials.

  • Have a Class D dry powder fire extinguisher or a container of sand readily accessible.

IV. Disposal Plan: Quenching and Waste Management

Unused this compound and any equipment contaminated with it must be quenched safely before disposal.

Experimental Protocol for Quenching this compound:

  • Dilution: In a fume hood, dilute the residual this compound solution with an unreactive, high-boiling point solvent such as heptane or toluene. This reduces the concentration and reactivity.

  • Initial Quenching: Slowly and carefully add the diluted this compound solution dropwise to a flask containing isopropanol, which is a less reactive alcohol. This should be done under an inert atmosphere and in an ice bath to control the exothermic reaction.

  • Secondary Quenching: After the initial reaction subsides, slowly add methanol to the mixture to quench any remaining reactive material.

  • Final Quenching: Once the reaction with methanol is complete, very slowly add water dropwise to ensure all pyrophoric material has been neutralized.

  • Waste Disposal: The final quenched solution should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office.

V. Emergency Procedures

  • Small Spills: If a small spill occurs in the fume hood, immediately cover it with sand or dry powder from a Class D fire extinguisher. Do not use water or a carbon dioxide extinguisher.

  • Personal Contamination: If this compound comes into contact with skin or clothing, immediately flush the affected area with copious amounts of water at a safety shower for at least 15 minutes and seek immediate medical attention. Remove contaminated clothing while under the shower.

VI. Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood/Glovebox prep_ppe->prep_setup prep_inert Ensure Inert Atmosphere prep_setup->prep_inert prep_reagent Secure Reagent Bottle prep_inert->prep_reagent handle_transfer Transfer Reagent prep_reagent->handle_transfer Begin Work handle_reaction Conduct Reaction handle_transfer->handle_reaction disp_quench Quench Unused Reagent handle_reaction->disp_quench Work Complete disp_waste Collect as Hazardous Waste disp_quench->disp_waste em_spill Spill em_spill->disp_waste Contain & Clean em_fire Fire em_fire->disp_waste Extinguish & Report em_contact Personal Contact em_contact->disp_waste Flush & Seek Medical Attention

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.